NO2-SPDMV
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-methyl-4-[(5-nitropyridin-2-yl)disulfanyl]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6S2/c1-15(2,26-25-11-4-3-10(9-16-11)18(22)23)8-7-14(21)24-17-12(19)5-6-13(17)20/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKHEWNNTCBJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)ON1C(=O)CCC1=O)SSC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to NO2-SPDMV: A Hypoxia-Activated ADC Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of NO2-SPDMV, a novel, cleavable linker for antibody-drug conjugates (ADCs). This compound is designed for hypoxia-activated drug release, a key strategy for targeting the tumor microenvironment. This document details its chemical structure, physicochemical properties, and proposed mechanism of action. Furthermore, it includes detailed, representative experimental protocols for synthesis and characterization, alongside diagrams illustrating its logical workflow and signaling pathway. This guide serves as a critical resource for researchers and drug development professionals interested in leveraging hypoxia-activated ADCs for targeted cancer therapy.
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of drug release. This compound is a next-generation ADC linker designed to be cleaved specifically within the hypoxic microenvironment of solid tumors. This targeted release mechanism aims to enhance the therapeutic index of ADCs by minimizing off-target toxicity and maximizing drug delivery to the intended site of action.
The core of this compound's functionality lies in its nitroaromatic moiety. The presence of a nitro group on the pyridine ring of the SPDMV (a glutathione-cleavable linker) scaffold allows for selective reduction under hypoxic conditions by nitroreductase enzymes that are overexpressed in tumor cells. This bioreduction initiates a cascade that leads to the cleavage of the disulfide bond and the release of the conjugated payload.
Chemical Structure and Properties
The chemical structure of this compound, systematically named 2,5-dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate, reveals a multi-functional design. It incorporates an N-hydroxysuccinimide (NHS) ester for conjugation to the antibody, a sterically hindered disulfide bond for stability in circulation, and a nitropyridine trigger for hypoxia-selective cleavage.
| Property | Value | Reference |
| Chemical Name | 2,5-dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate | |
| CAS Number | 663598-98-9 | |
| Molecular Formula | C15H17N3O6S2 | |
| Molecular Weight | 399.44 g/mol | |
| Appearance | White to off-white solid | |
| Purity | >95% | |
| Solubility | Soluble in DMSO | |
| IC50/EC50 | Not Available | |
| Pharmacokinetic Data | Not Available | |
| Toxicity Data | Not Available |
Note: Biological and pharmacological data for this compound are not yet publicly available. The expected trend is for the linker to be stable in normoxic conditions and to release the payload efficiently under hypoxic conditions, leading to potent cytotoxicity in target cells.
Mechanism of Action: Hypoxia-Activated Payload Release
The proposed mechanism of action for this compound is centered on the bioreduction of its nitro group in the hypoxic tumor microenvironment.
Caption: Proposed mechanism of hypoxia-activated payload release by this compound.
Experimental Protocols
Representative Synthesis of a Nitro-Containing Disulfide Linker
This protocol describes the synthesis of a key intermediate for a linker structurally similar to this compound.
Materials:
-
4-methylphenyl sulphonyl chloride
-
Amino acid (e.g., 4-aminopentanoic acid)
-
Sodium hydroxide
-
Thionyl chloride
-
2-amino-5-nitropyridine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of the N-protected amino acid: Dissolve the amino acid in aqueous sodium hydroxide. Add 4-methylphenyl sulphonyl chloride portion-wise while maintaining the pH at 9-10. Stir at room temperature for 4 hours. Acidify with HCl to precipitate the product. Filter, wash with water, and dry to obtain the N-protected amino acid.
-
Formation of the acid chloride: Suspend the N-protected amino acid in anhydrous DCM. Add thionyl chloride dropwise and reflux for 2 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Synthesis of the disulfide: In a separate flask, dissolve 2-amino-5-nitropyridine in anhydrous DMF. Add TEA and cool to 0°C. Add a solution of the crude acid chloride in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired nitro-containing disulfide linker.
ADC Conjugation and Purification
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound-payload conjugate
-
Phosphate-buffered saline (PBS)
-
Protein A chromatography column
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody reduction: Incubate the mAb with a 10-fold molar excess of TCEP in PBS at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
Conjugation: Add a 5-fold molar excess of the this compound-payload conjugate to the reduced mAb. Incubate at room temperature for 1 hour.
-
Purification: Purify the ADC using a Protein A column to remove unconjugated payload and linker. Further purify and buffer exchange into a formulation buffer using an SEC column.
In Vitro Linker Stability Assay
Materials:
-
ADC construct
-
Human plasma
-
PBS
-
LC-MS/MS system
Procedure:
-
Incubate the ADC in human plasma and PBS (as a control) at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the samples.
-
Analyze the samples by LC-MS/MS to quantify the amount of intact ADC and released payload.
-
Calculate the half-life of the ADC in plasma.
Hypoxia-Induced Cytotoxicity Assay
Materials:
-
Cancer cell line overexpressing the target antigen
-
ADC construct
-
Cell culture medium
-
Hypoxia chamber (1% O2)
-
Normoxia incubator (21% O2)
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC.
-
Incubate one set of plates in a normoxic incubator and another set in a hypoxia chamber for 72 hours.
-
Add the cell viability reagent and measure luminescence.
-
Calculate the IC50 values under both normoxic and hypoxic conditions to determine the hypoxia-cytotoxicity ratio (HCR).
Signaling Pathway and Experimental Workflow Diagrams
Hypoxia-Activated Signaling for Cell Death
Caption: Signaling pathway of a hypoxia-activated ADC leading to apoptosis.
Experimental Workflow for ADC Characterization
Caption: A typical experimental workflow for the development and characterization of an ADC.
Conclusion
This compound represents a promising advancement in ADC linker technology. Its hypoxia-activated cleavage mechanism offers the potential for highly targeted drug delivery to the tumor microenvironment, thereby improving the therapeutic window of ADCs. While further research is needed to fully characterize its in vivo behavior and therapeutic potential, the chemical principles underlying its design are sound and well-supported by the literature on hypoxia-activated prodrugs. This technical guide provides a foundational understanding of this compound for researchers and developers working at the forefront of cancer therapy.
An In-depth Technical Guide to the Synthesis of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate, a heterobifunctional crosslinker pivotal in the development of antibody-drug conjugates (ADCs). This document details the synthetic pathway, experimental protocols, and the role of this linker in bioconjugation. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.
Introduction
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate is a cleavable ADC linker that facilitates the controlled release of therapeutic payloads.[1] It is a heterobifunctional chemical linker utilized in the creation of antibody-drug conjugates (ADCs).[2] This linker contains two key reactive moieties: an N-hydroxysuccinimide (NHS) ester and a nitropyridyl disulfide group. The NHS ester readily reacts with primary amines, such as the lysine residues on antibodies, while the nitropyridyl disulfide group specifically targets thiol groups, enabling the attachment of a cytotoxic drug.[2] The disulfide bond within the linker is designed to be stable in circulation but can be cleaved by reducing agents within the target cell, ensuring the specific release of the payload.
Synthesis Pathway
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate, also referred to as N-succinimidyl-4-methyl-4-(5-nitro-2-pyridyldithio)pentanoate (SMNP), involves a two-step process. The first step is the synthesis of the carboxylic acid precursor, 4-mercapto-4-methylpentanoic acid. This is followed by the reaction of the precursor with a nitropyridyl disulfide compound and subsequent esterification with N-hydroxysuccinimide.
A general synthetic scheme is presented below, based on established methodologies for similar crosslinkers.
Caption: General synthesis pathway for the target molecule.
Experimental Protocols
The following protocols are based on established methods for the synthesis of related heterobifunctional crosslinkers.
Synthesis of 4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic Acid
This protocol describes the synthesis of the carboxylic acid precursor.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 4-Mercapto-4-methylpentanoic acid | 148.23 |
| 2,2'-Dithiobis(5-nitropyridine) | 312.33 |
| Triethylamine | 101.19 |
| Dichloromethane (DCM) | 84.93 |
| Ethyl acetate | 88.11 |
| Hexane | 86.18 |
Procedure:
-
Dissolve 4-mercapto-4-methylpentanoic acid in anhydrous dichloromethane (DCM).
-
Add a solution of 2,2'-dithiobis(5-nitropyridine) in DCM to the reaction mixture.
-
Add triethylamine dropwise to the stirring solution.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Synthesis of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate
This protocol details the final esterification step.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid | 318.39 |
| N-Hydroxysuccinimide (NHS) | 115.09 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 |
| Anhydrous Dichloromethane (DCM) | 84.93 |
Procedure:
-
Dissolve 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid and N-hydroxysuccinimide in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
The final product can be further purified by recrystallization or column chromatography if necessary.
Application in Antibody-Drug Conjugate (ADC) Formation
The synthesized linker is used to conjugate a cytotoxic drug to an antibody. This process involves two sequential reactions.
References
The Core Principle of NO2-SPDMV Linker Cleavage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The NO2-SPDMV linker is a critical component in the design of antibody-drug conjugates (ADCs), enabling the selective release of cytotoxic payloads within the target cell. This guide provides an in-depth exploration of the core principle governing its cleavage, supported by available data and methodologies to facilitate its application in drug development.
Introduction to the this compound Linker
The this compound linker belongs to the class of cleavable linkers, specifically those sensitive to the reducing environment of the intracellular space. Its full chemical name, 5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate, reveals its key functional components: a pyridyl disulfide moiety substituted with a nitro group, and a valine-containing spacer. This design imparts stability in systemic circulation while ensuring efficient cleavage and subsequent payload release upon internalization into target cells.
The Principle of Cleavage: Disulfide Bond Reduction
The fundamental principle of this compound linker cleavage lies in the reduction of its disulfide bond. Disulfide bonds are stable in the oxidative environment of the bloodstream. However, the intracellular environment is significantly more reducing, primarily due to a high concentration of glutathione (GSH), a tripeptide thiol.
The cleavage mechanism is a thiol-disulfide exchange reaction, a bimolecular nucleophilic substitution (SN2) process. Intracellular glutathione, or other thiols like those in the active site of enzymes such as thioredoxin, act as nucleophiles, attacking one of the sulfur atoms of the disulfide bond. This leads to the cleavage of the S-S bond and the formation of a new disulfide bond between the nucleophile and one part of the linker, releasing the other part as a free thiol.
The Role of the Nitro Group
The presence of a nitro (NO2) group on the pyridine ring is a key design feature of the this compound linker. As a potent electron-withdrawing group, the nitro substituent significantly influences the reactivity of the disulfide bond. It increases the electrophilicity of the sulfur atoms, making the disulfide bond more susceptible to nucleophilic attack by thiols. This enhanced reactivity is believed to facilitate a more rapid and efficient cleavage within the target cell compared to unsubstituted pyridyl disulfide linkers.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cleavage pathway of an ADC containing an this compound linker and a typical experimental workflow for its evaluation.
Quantitative Data
While specific kinetic data for the this compound linker is proprietary and varies depending on the specific ADC construct and experimental conditions, the following table summarizes typical performance characteristics of nitro-pyridyl disulfide linkers based on available literature for related compounds.
| Parameter | Condition | Typical Value Range | Significance |
| Plasma Stability (Half-life) | Human Plasma at 37°C | > 100 hours | High stability in circulation minimizes premature payload release and off-target toxicity. |
| Cleavage Half-life | 1 mM Glutathione (GSH) | < 1 hour | Rapid cleavage in the presence of intracellular concentrations of GSH ensures efficient payload release. |
| Cleavage Half-life | 5 mM Glutathione (GSH) | < 15 minutes | Demonstrates concentration-dependent cleavage, reflecting the highly reducing intracellular environment. |
| Cleavage Efficiency | Intracellular (e.g., in cell lysate) | > 90% within 24 hours | High efficiency of cleavage ensures a sufficient concentration of the payload is released to exert its cytotoxic effect. |
Note: These values are illustrative and should be experimentally determined for each specific ADC.
Experimental Protocols
The following are generalized protocols for key experiments in the evaluation of an ADC featuring an this compound linker. These should be optimized for the specific antibody, payload, and linker-payload conjugate.
Synthesis of this compound Linker
This is a representative synthesis and should be adapted based on specific starting materials and required purity.
-
Synthesis of the Pyridyl Disulfide Moiety: React 2-mercapto-5-nitropyridine with an oxidizing agent (e.g., iodine) in a suitable solvent (e.g., ethanol) to form the symmetric disulfide, 2,2'-dithiobis(5-nitropyridine).
-
Synthesis of the Valine Spacer: Protect the amino group of L-valine (e.g., with a Boc group) and activate the carboxylic acid (e.g., as an NHS ester).
-
Assembly of the Linker: React the symmetric pyridyl disulfide with a thiol-containing pentanoic acid derivative to form the heterodisulfide. Couple the resulting acid with the protected valine NHS ester.
-
Final Activation: Deprotect the valine's amino group and react the carboxylic acid with N-hydroxysuccinimide to generate the final NHS ester of the this compound linker, ready for conjugation to a payload.
Conjugation of this compound Linker-Payload to Antibody
-
Antibody Preparation: If targeting native cysteine residues is not desired, partially reduce the interchain disulfide bonds of the antibody (e.g., IgG1) using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) in a suitable buffer (e.g., PBS, pH 7.4).
-
Linker-Payload Preparation: Dissolve the this compound linker-payload (with a maleimide or other thiol-reactive group attached to the payload) in a water-miscible organic solvent (e.g., DMSO).
-
Conjugation Reaction: Add the linker-payload solution to the reduced antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-4 hours).
-
Purification: Remove unconjugated linker-payload and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Determine the DAR using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. Analyze the purity and aggregation state of the ADC by SEC.
In Vitro Cleavage Assay (Glutathione-Mediated)
-
Prepare ADC Solution: Dilute the purified ADC to a known concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare Glutathione Solutions: Prepare fresh solutions of glutathione (GSH) at various concentrations (e.g., 1 mM, 5 mM, 10 mM) in the same buffer.
-
Initiate Cleavage Reaction: Mix the ADC solution with the GSH solutions and incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take aliquots of the reaction mixture and quench the reaction (e.g., by adding a thiol-scavenging agent like N-ethylmaleimide or by acidification).
-
Analysis: Analyze the samples by a suitable analytical method to quantify the amount of released payload and remaining intact ADC. Techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) are commonly used.
-
Data Analysis: Plot the percentage of released payload against time to determine the cleavage kinetics and half-life.
Conclusion
The this compound linker represents a sophisticated tool in the design of next-generation ADCs. Its cleavage mechanism, predicated on the selective reduction of a nitro-activated disulfide bond within the intracellular environment, offers a robust strategy for targeted drug delivery. A thorough understanding of its cleavage principle, coupled with rigorous experimental evaluation as outlined in this guide, is paramount for the successful development of safe and effective antibody-drug conjugates.
The Critical Role of the Disulfide Bond in NO2-SPDMV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a significant milestone in the targeted therapy of cancer. Central to the efficacy and safety of these complex biotherapeutics is the linker technology that connects the monoclonal antibody to the cytotoxic payload. NO2-SPDMV, a cleavable ADC linker, employs a disulfide bond as a key functional element for the conditional release of the therapeutic agent. This technical guide provides an in-depth exploration of the pivotal role of the disulfide bond within the this compound linker, detailing its mechanism of action, relevant experimental protocols, and quantitative data to inform ADC design and development.
The Disulfide Bond: A Tunable Trigger for Payload Release
The fundamental role of the disulfide bond in linkers like this compound is to provide a stable connection between the antibody and the cytotoxic drug during systemic circulation, while enabling rapid cleavage and payload release within the targeted tumor cells.[][2][3][4] This selective cleavage is achieved by exploiting the significant difference in the redox potential between the extracellular environment and the intracellular milieu.
The bloodstream is a relatively oxidizing environment with low concentrations of reducing agents, which keeps the disulfide bond intact and the cytotoxic payload securely attached to the antibody. This stability is crucial to minimize off-target toxicity.[] In contrast, the cytoplasm of cells, including tumor cells, maintains a highly reducing environment, primarily due to a high concentration of glutathione (GSH). Glutathione, a tripeptide with a free thiol group, can efficiently reduce disulfide bonds, leading to the cleavage of the linker and the release of the active drug inside the target cell.
The stability and cleavage rate of the disulfide bond can be modulated by introducing steric hindrance around the bond. For instance, the presence of methyl groups adjacent to the disulfide can increase its stability in plasma, a desirable characteristic for improving the therapeutic index of an ADC. This tunability allows for the fine-tuning of the linker's properties to match the specific characteristics of the antibody, payload, and target indication.
Mechanism of Action: An Intracellular Unlocking
The journey of an ADC utilizing a disulfide linker like this compound from administration to payload release is a multi-step process. The following workflow outlines the key events:
References
Intracellular Cleavage of the NO2-SPDMV Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the intracellular cleavage mechanism of the NO2-SPDMV linker, a critical component in the design of antibody-drug conjugates (ADCs). Given the limited publicly available data specific to the this compound linker, this document will focus on the well-established principles of its core chemical motif—the pyridyl disulfide bond. The methodologies and data presented herein are based on established practices for evaluating reduction-sensitive linkers and serve as a comprehensive framework for the research and development of ADCs utilizing this technology.
Introduction to the this compound Linker
The this compound linker, chemically named 2,5-dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate, is classified as a cleavable linker used in the synthesis of ADCs.[1][2] Its structure incorporates a terminal N-hydroxysuccinimide (NHS) ester for conjugation to antibodies and a core pyridyl disulfide moiety that is susceptible to cleavage within the cell.
The defining feature of the this compound linker is its disulfide bond, which is designed to be stable in the systemic circulation and to undergo cleavage in the reducing environment of the target cell. This targeted release of the cytotoxic payload is a cornerstone of ADC technology, aiming to maximize efficacy while minimizing off-target toxicity.[][4]
Mechanism of Intracellular Cleavage
The cleavage of the this compound linker is predicated on the significant difference in redox potential between the extracellular environment and the intracellular compartments of a cell.
-
Extracellular Environment: The blood plasma has a low concentration of free thiols, which helps maintain the stability of the disulfide bond in circulation.[4]
-
Intracellular Environment: The cytoplasm contains a high concentration of glutathione (GSH), a tripeptide with a free thiol group, making it a highly reducing environment. Cancer cells, in particular, often exhibit elevated GSH levels.
The intracellular cleavage mechanism is a thiol-disulfide exchange reaction. Glutathione attacks one of the sulfur atoms in the disulfide bond of the linker, leading to the breakage of the S-S bond and the release of the payload, which is attached to the other sulfur atom. The nitro group on the pyridine ring acts as an electron-withdrawing group, which can influence the reactivity of the disulfide bond.
Below is a diagram illustrating the general pathway of ADC internalization and subsequent linker cleavage in a target cell.
Caption: ADC binds to a target antigen, is internalized, and trafficked to the lysosome where the linker is cleaved.
Quantitative Data on Linker Stability and Cleavage
While specific quantitative data for the this compound linker is not publicly available, the following table summarizes representative data for other disulfide-containing ADC linkers to provide a comparative baseline for expected performance. Stability is often assessed by measuring the half-life (t½) in plasma, while cleavage can be quantified by the rate of payload release in the presence of a reducing agent.
| Linker Type | Assay Condition | Parameter | Value | Reference |
| Generic Disulfide | Human Plasma (in vitro) | Half-life (t½) | > 100 hours | |
| Generic Disulfide | 1 mM Glutathione (in vitro) | Cleavage t½ | < 1 hour | |
| Val-Cit (Protease-cleavable) | Human Plasma (in vitro) | Half-life (t½) | > 7 days | |
| Hydrazone (pH-sensitive) | pH 5.0 Buffer | Hydrolysis t½ | ~ 4 hours |
Experimental Protocols
Detailed and robust experimental protocols are essential for evaluating the performance of an ADC linker. Below are methodologies for key experiments to assess the stability and intracellular cleavage of a disulfide linker like this compound.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Preparation: Prepare the ADC at a final concentration of 100 µg/mL in fresh human, rat, and mouse plasma.
-
Incubation: Incubate the samples at 37°C in a humidified incubator.
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Sample Processing: Immediately quench the reaction by adding an excess of a non-reducing alkylating agent like N-ethylmaleimide (NEM) to cap free thiols, followed by protein precipitation with acetonitrile.
-
Analysis: Centrifuge to pellet the precipitated proteins. Analyze the supernatant for the presence of released payload using liquid chromatography-mass spectrometry (LC-MS). Quantify the amount of intact ADC remaining in the pellet fraction using an appropriate method like ELISA or hydrophobic interaction chromatography (HIC).
-
Data Interpretation: Calculate the half-life (t½) of the ADC in plasma by plotting the percentage of intact ADC versus time.
Intracellular Cleavage Assay (Glutathione Challenge)
Objective: To simulate the intracellular reducing environment and measure the rate of linker cleavage.
Methodology:
-
Reagent Preparation: Prepare a stock solution of the ADC (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4). Prepare a stock solution of Glutathione (GSH) at a high concentration (e.g., 100 mM).
-
Reaction Setup: In a microcentrifuge tube, combine the ADC with the buffer. Initiate the reaction by adding GSH to a final concentration that mimics intracellular levels (e.g., 1-10 mM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Quenching and Analysis: Stop the reaction by adding a quenching agent (e.g., NEM). Analyze the samples by LC-MS to quantify the released payload and remaining intact ADC.
-
Data Interpretation: Determine the rate of cleavage by plotting the concentration of the released payload over time.
The following diagram outlines the workflow for the glutathione challenge assay.
Caption: Workflow for assessing linker cleavage in a simulated intracellular reducing environment.
Conclusion
The this compound linker represents a class of reduction-sensitive linkers that are integral to modern ADC design. Its intracellular cleavage is driven by the high concentration of glutathione within target cells, a mechanism that promotes the selective release of cytotoxic payloads. While specific performance data for this compound is not widely published, the established principles of disulfide chemistry and the robust analytical methods outlined in this guide provide a solid foundation for its evaluation and implementation in drug development programs. Rigorous in vitro and in cellulo testing is critical to characterizing its stability, cleavage kinetics, and overall therapeutic potential.
References
An In-depth Technical Guide to the Glutathione-Mediated Cleavage of the SPDMV Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the drug. This linker must be stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet efficiently cleavable within the target tumor cells.
This technical guide focuses on the glutathione-mediated cleavage of the SPDMV (N-Succinimidyl 4-(2-pyridyldithio)methylvalerate) linker, a disulfide-containing linker utilized in ADC development.[1][2][3] The significantly higher concentration of glutathione (GSH) within the intracellular environment compared to the bloodstream provides a powerful mechanism for selective payload release.[] This document will provide a detailed overview of the cleavage mechanism, comprehensive experimental protocols for its analysis, and a summary of relevant quantitative data.
It is important to clarify the nomenclature of related linkers, such as "NO2-SPDMV". In this context, "NO2" typically refers to a component of the payload or another part of the conjugate, rather than the cleavage-directing group of the SPDMV linker itself. The primary cleavage mechanism of SPDMV is the reduction of its disulfide bond by glutathione.
Core Mechanism: Thiol-Disulfide Exchange
The cleavage of the SPDMV linker is a classic example of a thiol-disulfide exchange reaction. Glutathione, a tripeptide with a reactive thiol group, acts as a reducing agent. The intracellular concentration of glutathione is in the millimolar range (1-10 mM), whereas its concentration in the blood plasma is in the micromolar range (~5 µM).[] This steep concentration gradient is the basis for the linker's selective cleavage inside tumor cells.
The reaction proceeds as follows:
-
The thiol group of a glutathione molecule attacks one of the sulfur atoms of the disulfide bond in the SPDMV linker.
-
This results in the formation of a mixed disulfide between the linker and glutathione, and the release of the payload, which is now attached to a thiol-containing fragment of the original linker.
-
A second glutathione molecule can then react with the mixed disulfide, regenerating the linker-glutathione adduct and producing oxidized glutathione (GSSG).
This process can also be catalyzed by intracellular enzymes such as thioredoxin (TRX) and glutaredoxin (GRX).
Signaling Pathway Diagram
Caption: Glutathione-mediated cleavage of an SPDMV-linked ADC.
Quantitative Data
While specific kinetic data for the glutathione-mediated cleavage of the SPDMV linker is not extensively published, the table below summarizes representative data for the stability and cleavage of disulfide linkers in ADCs under physiologically relevant conditions. This data is crucial for understanding the therapeutic window of an ADC.
| Linker Type | Condition | Parameter | Value | Reference |
| Disulfide Linker | Incubation in human plasma | Stability | High (minimal payload release) | |
| Disulfide Linker | Incubation with 1 mM GSH | Half-life (t1/2) | Varies (minutes to hours) | |
| Sterically Hindered Disulfide Linker | Incubation with 5 mM GSH | Payload Release | Slower than unhindered linkers | |
| Di-methyl Disulfide Linker | In vivo (tumor) | Payload Delivery | Higher than methyl-disulfide linker |
Note: The exact cleavage kinetics are highly dependent on the steric hindrance around the disulfide bond and the specific chemical structure of the linker and payload.
Experimental Protocols
The following protocols provide a framework for assessing the glutathione-mediated cleavage of an SPDMV-linked ADC.
In Vitro Stability and Cleavage Assay
This assay evaluates the rate of payload release in the presence of glutathione.
Materials:
-
SPDMV-linked ADC
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reduced Glutathione (GSH)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) as a positive control for complete reduction
-
Quenching solution (e.g., N-ethylmaleimide (NEM) in an acidic buffer)
-
LC-MS system (e.g., a high-resolution mass spectrometer coupled to a UHPLC system)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the SPDMV-linked ADC in PBS at a known concentration (e.g., 1 mg/mL).
-
Freshly prepare a stock solution of GSH in PBS (e.g., 100 mM). Adjust pH to ~7.4 if necessary.
-
Prepare a stock solution of DTT or TCEP in PBS (e.g., 100 mM).
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, set up the following reactions:
-
Test Reaction: ADC solution + GSH stock solution to a final concentration of 1-10 mM.
-
Negative Control: ADC solution + PBS.
-
Positive Control: ADC solution + DTT or TCEP to a final concentration of 10 mM.
-
-
Adjust the final volume with PBS to ensure all reactions have the same final ADC concentration.
-
-
Incubation:
-
Incubate all tubes at 37°C.
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. This prevents further disulfide exchange.
-
-
Sample Analysis:
-
Analyze the quenched samples by LC-MS to quantify the amount of released payload and remaining intact ADC.
-
The separation can be achieved using a reverse-phase column with a gradient of acetonitrile in water with 0.1% formic acid.
-
Quantification is performed by integrating the peak areas of the released payload and the intact ADC (or a fragment of it).
-
-
Data Analysis:
-
Calculate the percentage of payload release at each time point.
-
Determine the cleavage kinetics, such as the half-life (t1/2) of the linker in the presence of glutathione.
-
Quantification of Conjugated Payload in Plasma (for in vivo studies)
This protocol is used to measure the amount of payload still attached to the antibody in plasma samples from preclinical or clinical studies.
Materials:
-
Plasma samples containing the ADC
-
Immuno-capture beads (e.g., streptavidin beads coated with a biotinylated anti-idiotypic antibody or target antigen)
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Reducing agent (DTT or TCEP)
-
Protein precipitation solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Immuno-capture of ADC:
-
Incubate plasma samples with the immuno-capture beads to specifically capture the ADC.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove unbound plasma components.
-
-
Payload Release:
-
Resuspend the beads in a buffer containing a reducing agent (DTT or TCEP) to cleave the SPDMV linker and release the payload.
-
Incubate to ensure complete cleavage.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge to pellet the beads.
-
Transfer the supernatant containing the released payload to a new tube.
-
Add protein precipitation solution to the supernatant to precipitate any remaining proteins.
-
Centrifuge and transfer the clear supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the released payload using a validated LC-MS/MS method with a multiple reaction monitoring (MRM) mode.
-
A standard curve of the payload is used for absolute quantification.
-
Experimental Workflow Diagram
Caption: Workflow for analyzing SPDMV linker cleavage.
Conclusion
The glutathione-mediated cleavage of the SPDMV linker is a critical design feature for developing effective and safe antibody-drug conjugates. The significant differential in glutathione concentration between the intracellular and extracellular environments allows for targeted payload release within tumor cells. A thorough understanding of the thiol-disulfide exchange mechanism and the application of robust analytical methods, as detailed in this guide, are essential for the successful development and preclinical/clinical evaluation of ADCs employing this linker technology. The provided protocols offer a solid foundation for researchers to characterize the stability and cleavage kinetics of their SPDMV-linked ADCs, ultimately contributing to the design of more effective cancer therapeutics.
References
foundational research on disulfide ADC linkers
An In-depth Technical Guide to Foundational Research on Disulfide ADC Linkers
Disulfide linkers are a cornerstone in the design of antibody-drug conjugates (ADCs), offering a selectively cleavable bridge between a monoclonal antibody and a potent cytotoxic payload.[][] Their design leverages the significant physiological difference in reducing potential between the extracellular environment and the intracellular cytoplasm. This guide provides a comprehensive overview of the , intended for researchers, scientists, and drug development professionals.
Core Principles of Disulfide Linkers
Disulfide linkers are chemically cleavable linkers that incorporate a disulfide bond (R-S-S-R').[] This bond is relatively stable in the bloodstream, where the concentration of reducing agents is low (e.g., plasma glutathione concentration is ~5 µmol/L).[][] However, upon internalization into a target tumor cell, the ADC is exposed to a much higher concentration of glutathione (1–10 mmol/L) in the cytoplasm. This highly reducing environment facilitates the cleavage of the disulfide bond, releasing the cytotoxic payload to exert its cell-killing effect.
The primary advantages of disulfide linkers include:
-
Good Stability in Circulation : They are designed to remain intact in the bloodstream, minimizing premature drug release and associated off-target toxicity.
-
Selective Intracellular Cleavage : The significant gradient in glutathione concentration between the plasma and cytoplasm allows for targeted drug release within cancer cells.
-
Tunable Stability : The stability of the disulfide bond can be modulated by introducing steric hindrance (e.g., methyl groups) on the carbon atoms adjacent to the disulfide bond.
Design and Synthesis of Disulfide Linkers
The design of disulfide linkers is a critical aspect of ADC development, aiming to strike a balance between plasma stability and efficient intracellular payload release.
Chemical Properties and Stability
Disulfide bonds are thermodynamically stable under physiological pH conditions. However, their stability can be influenced by steric and electronic factors. Introducing bulky substituents, such as methyl groups, near the disulfide bond can sterically hinder the approach of reducing agents like glutathione, thereby increasing the linker's stability in circulation. Studies have shown that as the number of methyl substituents at the α-position increases, the disulfide bond becomes more inert. An intermediate level of steric hindrance often provides the optimal balance for in vivo efficacy.
Synthesis Strategies
The synthesis of disulfide-linked ADCs typically involves a thiol-disulfide exchange reaction. In this approach, a linker containing a reactive disulfide group (e.g., a pyridyldithio group) is reacted with a free thiol group on the antibody. The thiol groups on the antibody are typically generated by the reduction of interchain disulfide bonds in the hinge region.
Another approach involves the direct conjugation of a thiol-containing payload-linker complex to engineered cysteine residues on the antibody (Thiomab technology). This allows for site-specific conjugation, leading to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
Mechanism of Action and Intracellular Processing
The efficacy of a disulfide-linked ADC is dependent on a series of events that occur after administration.
Intracellular Trafficking and Payload Release
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis. The internalized ADC traffics through the endosomal-lysosomal pathway. In many cases, the antibody component of the ADC is degraded by lysosomal proteases, releasing the drug-linker-amino acid catabolite. This catabolite then enters the cytoplasm, where the disulfide bond is cleaved by glutathione and other reducing agents like thioredoxin (TRX) and glutaredoxin (GRX), releasing the active payload.
Figure 1. Intracellular trafficking and processing of a disulfide-linked ADC.
Quantitative Data on Disulfide ADC Linkers
The performance of disulfide-linked ADCs is evaluated using several quantitative metrics. The following tables summarize representative data from the literature.
Table 1: In Vitro Plasma Stability of Disulfide Linkers
| Linker Type | ADC Example | % Intact ADC After Incubation | Incubation Conditions | Reference |
| Hindered Disulfide | huC242-SPDB-DM4 | More stable than less hindered linkers | Mouse Plasma | |
| Unhindered Disulfide | huC242-SPP-DM1 | Less stable than hindered linkers | Mouse Plasma | |
| Site-Specific Disulfide | Thiomab-Drug Conjugate | Stable in circulation | In vivo (mouse) |
Table 2: Drug-to-Antibody Ratio (DAR) of Disulfide-Linked ADCs
| ADC | Conjugation Method | Average DAR | Reference |
| Trastuzumab Emtansine (T-DM1) | Lysine Conjugation | 3.5 - 3.6 | |
| Cysteine-Conjugated ADC | Thiol-Disulfide Exchange | ~1.9 | |
| DBM-MMAF ADC | Interchain Cysteine Cross-linking | ~4 |
Table 3: In Vitro Cytotoxicity of Disulfide-Linked ADCs
| ADC | Cell Line | IC50 Value | Reference |
| huC242-SPDB-DM4 | COLO 205 (Antigen-Positive) | 1.3 x 10⁻¹¹ M | |
| TVK-MMAE ADC | SKBR3 (HER2-Positive) | 1.0 nM | |
| Disulfide-MMAE ADC | SKBR3 (HER2-Positive) | 2.3 nM |
Table 4: In Vivo Efficacy of Disulfide-Linked ADCs in Xenograft Models
| ADC | Xenograft Model | Outcome | Reference |
| huC242-SPDB-DM4 | Human Colon Cancer | Best efficacy among tested conjugates | |
| BVP-linked ADC | N/A | Complete tumor regression | |
| Disulfide-bridged ADC | N/A | Improved potency over unconjugated antibody |
Key Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of disulfide-linked ADCs.
General Workflow for ADC Synthesis and Characterization
The overall process involves linker synthesis, conjugation to the antibody, and subsequent characterization to ensure quality and consistency.
Figure 2. General workflow for disulfide ADC synthesis and characterization.
Protocol: Synthesis of a Disulfide-Containing Linker (Generic)
This protocol outlines a general approach for synthesizing a linker intended for thiol-disulfide exchange. A specific example is the synthesis of a maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol (MC-VC-PABOH) type linker, which is often used in ADCs.
-
Starting Materials : L-Citrulline, Fmoc-Val-OSu, p-aminobenzyl alcohol, maleimidocaproic acid.
-
Step 1: Protection and Activation : Protect the amino group of L-Citrulline.
-
Step 2: Peptide Coupling : Couple the protected L-Citrulline with Fmoc-Val-OSu to form the dipeptide Fmoc-Val-Cit.
-
Step 3: Spacer Attachment : Couple the dipeptide with p-aminobenzyl alcohol (PABOH) using a coupling agent like HATU.
-
Step 4: Deprotection : Remove the Fmoc protecting group using piperidine.
-
Step 5: Maleimide Installation : React the deprotected dipeptide-spacer with maleimidocaproic acid to form the final MC-VC-PABOH linker.
-
Purification : Purify the final product using chromatography.
Protocol: Determination of Drug-to-Antibody Ratio (DAR)
Accurate DAR determination is critical for ADC characterization.
Method: UV-Visible Spectrophotometry
-
Principle : This method uses the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug based on their different absorbance spectra.
-
Procedure : a. Determine the molar extinction coefficients of the unconjugated antibody at 280 nm (ε_Ab_) and the payload at its maximum absorbance wavelength (λ_max) and at 280 nm (ε_Drug_λmax and ε_Drug_280). b. Measure the absorbance of the ADC solution at 280 nm (A_280) and λ_max (A_λmax). c. Calculate the concentration of the antibody and the drug using the following equations:
- C_Ab = (A_280 - (A_λmax * (ε_Drug_280 / ε_Drug_λmax))) / ε_Ab
- C_Drug = A_λmax / ε_Drug_λmax d. Calculate the average DAR: DAR = C_Drug / C_Ab.
Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle : LC-MS separates the different drug-loaded species and directly measures their molecular weights, allowing for precise DAR calculation.
-
Procedure : a. The ADC sample is purified, often from a plasma matrix for in vivo studies. b. The sample is injected into an LC-MS system. For intact ADC analysis, size-exclusion chromatography (SEC) or reversed-phase (RP) chromatography can be used. c. The mass spectrometer acquires mass spectra of the eluting ADC species. d. The raw mass spectra are deconvoluted to determine the molecular weights of the different species (e.g., antibody with 0, 2, 4, 6, or 8 drugs). e. The weighted average DAR is calculated based on the relative abundance of each species.
Protocol: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma.
-
Materials : ADC sample, plasma from relevant species (e.g., human, mouse), PBS, incubation equipment (37°C incubator), and an analytical method to measure ADC integrity (e.g., LC-MS or ELISA).
-
Procedure : a. Incubate the ADC sample in plasma at 37°C. b. At various time points (e.g., 0, 24, 48, 72 hours), draw aliquots of the plasma sample. c. Isolate the ADC from the plasma, for example, by using immunoaffinity capture with Protein A beads. d. Analyze the captured ADC to determine the amount of intact ADC or the average DAR. LC-MS can be used to measure the change in DAR over time. e. Calculate the percentage of drug loss or the half-life of the ADC in plasma.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill target cancer cells.
-
Principle : The MTT assay is a colorimetric assay that measures cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified by measuring its absorbance.
-
Procedure : a. Cell Seeding : Seed antigen-positive and antigen-negative (as a control) cells in 96-well plates and incubate overnight to allow for attachment. b. ADC Treatment : Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. Add the solutions to the cells. c. Incubation : Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours). d. MTT Addition : Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 2-4 hours at 37°C. e. Solubilization : Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals. f. Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader. g. Data Analysis : Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Figure 3. Workflow for an in vitro cytotoxicity (MTT) assay.
References
Methodological & Application
Application Notes and Protocols for NO2-SPDMV Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides a detailed protocol for the conjugation of a drug-linker construct featuring the NO2-SPDMV linker to a monoclonal antibody.
This compound is a cleavable linker that contains a 5-nitropyridyl disulfide moiety. This functional group reacts specifically with free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds, to form a stable disulfide linkage. This linkage is designed to be stable in systemic circulation but can be cleaved in the reducing environment of the tumor microenvironment or within the target cell, releasing the cytotoxic payload. The nitro group in the leaving 5-nitro-2-thiopyridone allows for spectrophotometric monitoring of the conjugation reaction.
These application notes provide a comprehensive, step-by-step guide for the preparation, conjugation, and purification of an ADC using the this compound linker, along with methods for its characterization.
Signaling Pathways and Mechanism of Action
The ultimate mechanism of action of the ADC is dependent on the cytotoxic payload being delivered. However, the general pathway for an ADC developed with a cleavable linker like this compound is as follows:
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using NO2-SPDMV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1][2] The linker, which connects the antibody to the drug payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC.[3][4] NO2-SPDMV is a cleavable linker utilized in the synthesis of ADCs.[5] This document provides detailed protocols for the synthesis and characterization of ADCs using maleimide-based linkers like this compound.
The synthesis of an ADC via a maleimide linker, such as this compound, typically involves a two-step process. First, the interchain disulfide bonds of the antibody are partially or fully reduced to generate free thiol groups. This is commonly achieved using reducing agents like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). Subsequently, the maleimide group of the linker-payload molecule reacts with the free thiol groups on the antibody via a Michael addition reaction to form a stable thioether bond. The resulting ADC is then purified and characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and aggregation levels.
Mechanism of Action of Antibody-Drug Conjugates
The general mechanism of action for an antibody-drug conjugate is a multi-step process that leads to the targeted killing of cancer cells.
Caption: General mechanism of action of an antibody-drug conjugate (ADC).
Experimental Protocols
These protocols provide a general framework for the synthesis of ADCs using a maleimide-containing linker-drug, such as one derived from this compound. Optimization may be required for specific antibodies and linker-payloads.
Protocol 1: Antibody Reduction using TCEP
This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.4
-
Desalting columns (e.g., PD-10)
-
Ellman's Reagent (DTNB) for thiol quantification (optional)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer.
-
Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is 5-10 molar equivalents of TCEP per mole of antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Remove excess TCEP using a desalting column equilibrated with cold conjugation buffer.
-
Determine the concentration of the reduced antibody using UV-Vis spectroscopy at 280 nm.
-
(Optional) Determine the number of free thiols per antibody using Ellman's reagent.
Protocol 2: Conjugation of Maleimide-Linker-Payload to Reduced Antibody
This protocol details the conjugation of the maleimide-activated linker-drug to the reduced antibody.
Materials:
-
Reduced monoclonal antibody from Protocol 1
-
Maleimide-linker-payload (e.g., this compound-drug conjugate) dissolved in a compatible organic solvent (e.g., DMSO or DMA)
-
Conjugation Buffer (as above)
-
Quenching solution: N-acetylcysteine in conjugation buffer
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Adjust the concentration of the reduced antibody to 2-5 mg/mL in cold conjugation buffer.
-
Add the maleimide-linker-payload solution to the reduced antibody solution. A typical starting point is a 5-10 molar excess of the linker-payload per mole of antibody. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle agitation. Longer incubation times may be necessary depending on the reactivity of the specific maleimide derivative.
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups.
-
Purify the resulting ADC from the unconjugated linker-payload and other reaction components using an appropriate chromatography method such as SEC.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for ADC synthesis.
Table 1: Recommended Reaction Conditions for ADC Synthesis
| Parameter | Antibody Reduction (TCEP) | Conjugation Reaction |
| Antibody Concentration | 5-10 mg/mL | 2-5 mg/mL |
| Reagent Molar Excess | 5-10 eq. TCEP per mAb | 5-10 eq. Linker-Payload per mAb |
| Reaction Buffer | PBS, pH 7.4 | Conjugation Buffer, pH 7.4 |
| Temperature | 37°C | 4°C to Room Temperature |
| Reaction Time | 1-2 hours | 1-2 hours |
| Organic Solvent | N/A | <10% (v/v) |
Table 2: Key Characterization Parameters for ADCs
| Parameter | Method | Typical Value |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, Mass Spectrometry | 2 - 8 |
| Purity | SEC-HPLC | >95% |
| Monomer Content | SEC-HPLC | >95% |
| Free Drug Level | RP-HPLC | <1% |
Visualization of Experimental Workflow and Conjugation Chemistry
The following diagrams illustrate the experimental workflow for ADC synthesis and the underlying chemical reaction.
Caption: Experimental workflow for ADC synthesis.
Caption: Thiol-maleimide conjugation chemistry.
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the purified ADC is crucial to ensure its quality and consistency.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique used to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species. The addition of the hydrophobic linker-drug to the antibody increases its overall hydrophobicity, leading to a longer retention time on the HIC column. By analyzing the peak profile, one can quantify the relative amounts of antibody species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the extent of aggregation. The ADC should ideally elute as a single, sharp peak corresponding to the monomeric form.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), can be used to determine the precise mass of the ADC and confirm the covalent attachment of the linker-drug. This technique provides a definitive measurement of the DAR.
-
UV-Vis Spectroscopy: This technique is used to determine the protein concentration and can also be used to estimate the DAR if the linker-drug has a distinct absorbance wavelength from the antibody.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. veranova.com [veranova.com]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nitrogen dioxide [webbook.nist.gov]
Application Notes and Protocols for Payload Attachment to NO2-SPDMV Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of cytotoxic payloads to the NO2-SPDMV linker, a crucial step in the development of Antibody-Drug Conjugates (ADCs). The information herein is intended to guide researchers through the process of creating and characterizing ADCs utilizing this specific linker technology.
Introduction to the this compound Linker
The this compound linker, chemically known as 2,5-dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate, is a cleavable linker designed for the synthesis of ADCs. Its structure incorporates a disulfide bond, which is susceptible to cleavage in the reducing environment of the intracellular space, particularly due to the high concentration of glutathione (GSH).[1][2] This selective cleavage mechanism ensures that the cytotoxic payload is released preferentially within target cells, minimizing systemic toxicity.[]
The linker consists of three key components:
-
An N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the payload.
-
A sterically hindered disulfide bond containing a nitropyridyl leaving group for conjugation to thiol groups on the antibody.
-
A pentanoate spacer that connects the amine-reactive and thiol-reactive functionalities.
The presence of the nitro group on the pyridine ring is designed to increase the reactivity of the disulfide bond towards thiols, potentially allowing for more efficient conjugation and a favorable release profile of the payload.
Signaling Pathway of ADC Action
The following diagram illustrates the general mechanism of action for an ADC utilizing a cleavable linker like this compound.
Caption: General mechanism of action for an antibody-drug conjugate.
Experimental Protocols
Payload-Linker Conjugation Workflow
This workflow outlines the steps for conjugating a payload to the this compound linker and subsequently to a monoclonal antibody.
Caption: Workflow for ADC synthesis and characterization.
Protocol for Payload Activation with this compound Linker
This protocol describes the reaction of a payload containing a primary amine with the NHS ester of the this compound linker.
Materials:
-
Payload with a primary amine functional group
-
This compound linker
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel
-
Stirring apparatus
-
Analytical HPLC system for reaction monitoring
Procedure:
-
Dissolve the payload in the anhydrous solvent in the reaction vessel.
-
Add 1.1 to 1.5 molar equivalents of the this compound linker to the payload solution.
-
Add 2 to 3 molar equivalents of the tertiary amine base to the reaction mixture.
-
Stir the reaction at room temperature and protect it from light.
-
Monitor the reaction progress by analytical HPLC until the payload is consumed.
-
Upon completion, the activated payload can be purified by preparative HPLC or used directly in the next step if the purity is sufficient.
Protocol for Antibody Reduction
This protocol details the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))
-
Reaction Buffer (e.g., PBS with EDTA)
-
Desalting column
Procedure:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a calculated molar excess of the reducing agent. The amount will depend on the desired number of free thiols and needs to be optimized for each antibody. A typical starting point is 2-4 molar equivalents of TCEP per mole of antibody.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the excess reducing agent by passing the solution through a desalting column equilibrated with the reaction buffer.
-
Immediately use the reduced antibody for the conjugation reaction.
Protocol for ADC Conjugation
This protocol describes the conjugation of the activated payload to the reduced antibody.
Materials:
-
Reduced monoclonal antibody
-
Activated payload (Payload-SPDMV-NO2)
-
Reaction Buffer (e.g., PBS with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC))
Procedure:
-
To the solution of the reduced antibody, add the activated payload dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO). The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation. A typical molar excess of the activated payload is 5-10 fold over the antibody.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quench the reaction by adding an excess of the quenching reagent to cap any unreacted thiol groups on the antibody.
-
Purify the ADC from unreacted payload and other small molecules using SEC.
-
Concentrate the purified ADC and store it under appropriate conditions.
Characterization of the ADC
Determination of Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. It can be determined by several methods, including Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
Protocol for DAR Determination by HIC:
-
Instrumentation: HPLC or UHPLC system with a UV detector and a HIC column.
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Dilute the ADC sample in Mobile Phase A.
-
Inject the sample and run a gradient from high to low salt concentration.
-
The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will elute at different retention times.
-
Calculate the weighted average DAR from the peak areas of the different species.
-
Illustrative DAR Data for a Disulfide-Linked ADC:
| Parameter | Value |
| Average DAR (by HIC) | 3.8 |
| DAR0 (%) | 5 |
| DAR2 (%) | 25 |
| DAR4 (%) | 50 |
| DAR6 (%) | 15 |
| DAR8 (%) | 5 |
Note: This data is for illustrative purposes and will vary depending on the specific antibody and conjugation conditions.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma.
Protocol:
-
Incubate the ADC in human, rat, or mouse plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), take aliquots of the plasma samples.
-
Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A/G beads).
-
Analyze the captured ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage.
-
Alternatively, the plasma can be analyzed for the presence of the released payload.
Illustrative Plasma Stability Data:
| Time (hours) | Average DAR (Human Plasma) | Average DAR (Mouse Plasma) |
| 0 | 4.0 | 4.0 |
| 24 | 3.9 | 3.7 |
| 48 | 3.8 | 3.5 |
| 72 | 3.7 | 3.2 |
| 168 | 3.5 | 2.8 |
Note: This data is for illustrative purposes. Disulfide linkers can show different stability profiles in different species' plasma.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
Protocol (using MTT assay):
-
Seed cancer cells (target antigen-positive and -negative) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubate the cells for 72-120 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Illustrative In Vitro Cytotoxicity Data:
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Free Payload IC50 (nM) |
| Cell Line A | High | 1.5 | 0.1 |
| Cell Line B | Low | 50.2 | 0.1 |
| Cell Line C | Negative | >1000 | 0.1 |
Note: This data is for illustrative purposes and will vary depending on the cell line, antibody, and payload.
In Vivo Efficacy Studies
In vivo studies in animal models are essential to evaluate the anti-tumor activity of the ADC.
General Protocol:
-
Establish tumor xenografts in immunocompromised mice using a relevant cancer cell line.
-
Once tumors reach a palpable size, randomize the animals into treatment groups (e.g., vehicle control, ADC, unconjugated antibody, free payload).
-
Administer the treatments intravenously.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
Illustrative In Vivo Efficacy Data:
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Unconjugated Antibody | 10 | 15 |
| ADC | 3 | 85 |
| ADC | 1 | 55 |
Note: This data is for illustrative purposes and will vary depending on the tumor model, ADC, and dosing regimen.
Conclusion
The this compound linker offers a promising approach for the development of cleavable ADCs. The protocols and data presented in these application notes provide a framework for the successful conjugation, characterization, and evaluation of ADCs utilizing this technology. Careful optimization of each experimental step is crucial to ensure the generation of a safe and effective therapeutic candidate.
References
Application Notes: Trastuzumab-NO2-SPDMV-MMAE - A Photocleavable Antibody-Drug Conjugate for Targeted Cancer Therapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent.[1][2] This approach aims to deliver a toxic payload directly to cancer cells, thereby increasing the therapeutic window and reducing systemic toxicity.[1] Trastuzumab, a humanized monoclonal antibody, targets the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant subset of breast and gastric cancers.[3][4] Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
This document provides detailed protocols for the generation and characterization of a novel ADC, linking trastuzumab to MMAE via the photocleavable linker, NO2-SPDMV. This linker belongs to the o-nitrobenzyl family of photoremovable groups, which allows for spatiotemporal control over the release of the cytotoxic payload. Upon irradiation with UV light (e.g., 365 nm), the linker is cleaved, releasing the active MMAE drug specifically at the desired site of action. This technology offers the potential for minimal off-target toxicity during circulation and precise activation of the cytotoxic agent in the tumor environment.
Principle of the Method
The generation of the Trastuzumab-NO2-SPDMV-MMAE ADC involves a multi-step process. First, the interchain disulfide bonds of trastuzumab are partially reduced to generate reactive thiol groups. Next, a pre-formed this compound-MMAE construct, which contains a thiol-reactive group (assumed to be a maleimide for this protocol), is conjugated to the reduced antibody. The resulting ADC is then purified to remove any unconjugated drug-linker.
The mechanism of action begins with the binding of the trastuzumab portion of the ADC to the HER2 receptor on the surface of cancer cells. This binding can inhibit downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival. Following binding, the ADC-HER2 complex is internalized into the cell via endocytosis. The ADC is then trafficked to the lysosome. To release the MMAE payload, the target cells are irradiated with UV light, triggering the cleavage of the this compound linker. The released MMAE can then bind to tubulin, disrupt microtubule dynamics, and induce cell death. The light-triggered release provides an external control mechanism, distinguishing this ADC from those relying on internal cellular environments (e.g., pH or enzyme levels) for drug release.
Required Materials
-
Trastuzumab (recombinant, humanized IgG1)
-
This compound-MMAE linker-payload construct (with a thiol-reactive handle)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS) with 5 mM EDTA, pH 7.4)
-
Quenching Reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., Size-Exclusion Chromatography, SEC)
-
HER2-positive cell line (e.g., SK-BR-3, BT-474)
-
HER2-negative cell line (e.g., MDA-MB-231, MCF-7)
-
Cell culture reagents (media, FBS, antibiotics)
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
UV lamp with an emission wavelength of ~365 nm
-
Standard laboratory equipment (spectrophotometer, plate reader, incubator, etc.)
Experimental Protocols
Protocol 1: Conjugation of MMAE to Trastuzumab using this compound
This protocol describes the partial reduction of trastuzumab followed by conjugation with a maleimide-activated this compound-MMAE linker.
1. Antibody Preparation and Reduction: a. Prepare a solution of trastuzumab at 5-10 mg/mL in Reaction Buffer. b. Add a 2.5-fold molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
2. Linker-Payload Preparation: a. Dissolve the this compound-MMAE construct in a suitable organic solvent (e.g., DMSO) to create a 10 mM stock solution.
3. Conjugation Reaction: a. Allow the reduced antibody solution to cool to room temperature. b. Add an 8-fold molar excess of the this compound-MMAE stock solution to the reduced antibody. The final concentration of organic solvent should not exceed 10% (v/v). c. Incubate the reaction mixture for 1 hour at room temperature, protected from light. d. To quench the reaction, add a 5-fold molar excess of N-acetylcysteine relative to the linker-payload and incubate for 20 minutes.
4. Purification of the ADC: a. Purify the ADC from unreacted drug-linker and other small molecules using a pre-equilibrated size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) with cold PBS (pH 7.4). b. Collect fractions and measure the protein concentration using a spectrophotometer at 280 nm. c. Pool the protein-containing fractions corresponding to the ADC. d. Store the purified ADC at 4°C, protected from light. For long-term storage, store at -80°C.
Protocol 2: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectrophotometry: a. Measure the absorbance of the purified ADC solution at 280 nm and 350 nm (assuming the this compound linker has an absorbance peak around 350 nm, characteristic of nitroaromatic compounds). b. Calculate the concentrations of the antibody and the drug-linker using the Beer-Lambert law and the known extinction coefficients of trastuzumab and the this compound-MMAE linker at these wavelengths. c. The DAR is calculated as the molar ratio of the drug-linker to the antibody.
2. Characterization by Hydrophobic Interaction Chromatography (HIC): a. HIC can be used to determine the distribution of drug-loaded species (DAR 0, 2, 4, 6, 8). b. Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient (e.g., sodium phosphate with ammonium sulfate) to separate the different ADC species. c. The weighted average DAR can be calculated from the peak areas of the different species.
3. SDS-PAGE Analysis: a. Analyze the purified ADC by SDS-PAGE under both reducing and non-reducing conditions alongside the unconjugated trastuzumab. b. Under reducing conditions, the heavy and light chains of the ADC should show a slight increase in molecular weight compared to the unconjugated antibody. c. Under non-reducing conditions, the intact ADC will show a broader band at a higher molecular weight than the unconjugated antibody, reflecting the heterogeneous nature of the conjugation.
Protocol 3: In Vitro Photocleavage Assay
1. Sample Preparation: a. Dilute the purified Trastuzumab-NO2-SPDMV-MMAE ADC to a final concentration of 1 mg/mL in PBS.
2. UV Irradiation: a. Place the ADC solution in a UV-transparent cuvette or microplate. b. Irradiate the sample with a 365 nm UV lamp at a fixed distance and intensity (e.g., 3.5 mW/cm²). c. Take aliquots at various time points (e.g., 0, 1, 5, 10, 20 minutes).
3. Analysis of Cleavage: a. Analyze the irradiated samples by RP-HPLC or LC-MS to detect and quantify the released MMAE payload. b. The disappearance of the intact ADC and the appearance of free MMAE confirms photocleavage.
Protocol 4: In Vitro Cytotoxicity Assay
1. Cell Seeding: a. Seed HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-231) cells in 96-well plates at a density of 5,000-10,000 cells/well. b. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
2. ADC Treatment: a. Prepare serial dilutions of the Trastuzumab-NO2-SPDMV-MMAE ADC, unconjugated trastuzumab, and free MMAE in cell culture medium. b. Remove the old medium from the cells and add the ADC/control solutions. Include untreated cells as a negative control.
3. Light Activation: a. For the light-activated groups, immediately after adding the ADC, irradiate the plate with a 365 nm UV lamp for a predetermined time (e.g., 10 minutes) sufficient to induce cleavage. b. Keep a parallel set of plates treated with the ADC but not exposed to UV light as a "dark" control.
4. Incubation and Viability Measurement: a. Incubate all plates for 72-96 hours at 37°C, 5% CO2. b. After incubation, measure cell viability using a suitable assay (e.g., MTT). c. Read the absorbance on a microplate reader.
5. Data Analysis: a. Normalize the viability data to the untreated control cells. b. Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Data Presentation
Quantitative data from the characterization and cytotoxicity experiments should be summarized for clear comparison.
Table 1: ADC Characterization Summary
| Parameter | Method | Result |
| Protein Concentration | A280 | X.X mg/mL |
| Average DAR | UV-Vis Spectroscopy | ~3.5 |
| DAR Distribution | HIC | DAR0: X%, DAR2: Y%, DAR4: Z%, ... |
| Purity | SEC | >95% |
| Aggregation | SEC | <2% |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Condition | IC50 (nM) |
| Trastuzumab-NO2-SPDMV-MMAE | SK-BR-3 (HER2+) | + UV Light | Low (e.g., 0.1-1) |
| Trastuzumab-NO2-SPDMV-MMAE | SK-BR-3 (HER2+) | No UV Light | High (e.g., >100) |
| Trastuzumab-NO2-SPDMV-MMAE | MDA-MB-231 (HER2-) | + UV Light | High (e.g., >100) |
| Free MMAE | SK-BR-3 (HER2+) | N/A | Very Low (e.g., <0.1) |
| Trastuzumab | SK-BR-3 (HER2+) | N/A | >1000 |
Visualizations
Caption: Mechanism of Trastuzumab-NO2-SPDMV-MMAE ADC action.
Caption: Workflow for ADC synthesis, characterization, and evaluation.
Caption: Logical relationship of the ADC components and their activation.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. njbio.com [njbio.com]
- 3. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and biological assessment of MMAE-trastuzumab antibody-drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of NO2-SPDMV Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. NO2-SPDMV is a cleavable linker designed for the synthesis of ADCs. It features a disulfide bond that is stable in systemic circulation but is readily cleaved in the reducing intracellular environment of target cells, ensuring the specific release of the cytotoxic payload.
These application notes provide a detailed, representative experimental protocol for the preparation of an ADC using the this compound linker. The protocol is based on established principles of cysteine-mediated disulfide exchange conjugation. Additionally, methods for the purification and characterization of the resulting ADC are described, with a focus on determining the critical quality attribute of the drug-to-antibody ratio (DAR).
Data Presentation
Table 1: Physicochemical Properties of this compound Linker
| Property | Value |
| Chemical Formula | C15H17N3O6S2 |
| Molecular Weight | 399.44 g/mol |
| CAS Number | 663598-98-9 |
| Type | Cleavable, Disulfide-based |
Table 2: Representative Molar Ratios for ADC Conjugation
| Reagent | Molar Ratio (relative to Antibody) | Purpose |
| Antibody (mAb) | 1 | Targeting component |
| TCEP (Reducing Agent) | 2 - 10 | Reduction of interchain disulfide bonds |
| This compound-Drug | 4 - 8 | Drug-linker conjugate for payload delivery |
Note: The optimal molar ratios may vary depending on the specific antibody, drug, and desired DAR. Experimental optimization is recommended.
Table 3: Key Parameters for ADC Purification and Characterization
| Technique | Parameter | Typical Value/Range | Purpose |
| Hydrophobic Interaction Chromatography (HIC) | Mobile Phase A | 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0 | Separation of ADC species with different DARs |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 with 25% Isopropanol | Elution of ADC species | |
| Size Exclusion Chromatography (SEC) | Mobile Phase | 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5 | Separation of aggregates and unconjugated components |
| Tangential Flow Filtration (TFF) | Membrane Cut-off | 30 kDa | Buffer exchange and removal of small molecule impurities |
| UV-Vis Spectroscopy | Wavelengths | 280 nm and λmax of the drug | Determination of antibody and drug concentrations for DAR calculation |
| LC-MS | Mass Range | Dependent on ADC and fragments | Accurate mass determination for DAR calculation and identification of species |
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)
-
Centrifugal filter units (30 kDa MWCO)
Procedure:
-
Perform a buffer exchange of the antibody into the conjugation buffer using a centrifugal filter unit.
-
Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
-
Add the TCEP solution to the antibody solution to achieve a final molar ratio of 2-10 equivalents of TCEP per antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Remove the excess TCEP by performing a buffer exchange with the conjugation buffer using a centrifugal filter unit.
-
Immediately proceed to the conjugation step.
Protocol 2: Conjugation of this compound-Drug to the Reduced Antibody
This protocol outlines the disulfide exchange reaction between the reduced antibody and the this compound-drug conjugate.
Materials:
-
Reduced antibody from Protocol 1
-
This compound-drug conjugate dissolved in a compatible organic solvent (e.g., DMSO)
-
Conjugation buffer (as in Protocol 1)
Procedure:
-
To the solution of the reduced antibody, add the this compound-drug solution to achieve a final molar ratio of 4-8 equivalents of the drug-linker per antibody. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to maintain antibody stability.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing, protected from light.
-
The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine.
Protocol 3: Purification of the ADC
This section describes common methods for purifying the ADC from unreacted drug-linker, unconjugated antibody, and aggregates.
3.1 Hydrophobic Interaction Chromatography (HIC) HIC is used to separate ADC species with different drug-to-antibody ratios.
Materials:
-
HIC column (e.g., Butyl or Phenyl)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0 containing 25% (v/v) isopropanol
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Dilute the crude ADC sample with Mobile Phase A to a suitable concentration.
-
Load the diluted sample onto the column.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Collect fractions and analyze for DAR and purity.
3.2 Size Exclusion Chromatography (SEC) SEC is employed to remove aggregates and smaller impurities.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample onto the column.
-
Elute with the mobile phase at a constant flow rate.
-
Collect the monomeric ADC peak.
3.3 Tangential Flow Filtration (TFF) TFF is a scalable method for buffer exchange and removal of small molecule impurities.[1][2][3]
Materials:
-
TFF system with a 30 kDa MWCO membrane
-
Formulation buffer
Procedure:
-
Concentrate the ADC solution to a target concentration (e.g., 25-30 g/L).[1]
-
Perform diafiltration against the formulation buffer to remove residual unreacted drug-linker and other small molecules.
-
Concentrate the purified ADC to the final desired concentration.
Protocol 4: Characterization of the ADC
4.1 Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy This method provides an average DAR for the ADC population.[4]
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for the drug (λmax_drug).
-
Determine the molar extinction coefficients (ε) for the antibody and the drug at both wavelengths.
-
Calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug) using the following simultaneous equations:
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax_drug = (ε_Ab,λmax_drug * C_Ab) + (ε_Drug,λmax_drug * C_Drug)
-
-
Calculate the average DAR using the formula: DAR = C_Drug / C_Ab.
4.2 Determination of DAR by Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS provides a more detailed analysis of the DAR distribution.
Procedure:
-
The ADC sample can be analyzed intact or after reduction to separate the light and heavy chains.
-
Separate the ADC species using reversed-phase or size-exclusion chromatography coupled to a high-resolution mass spectrometer.
-
Deconvolute the mass spectra to determine the masses of the different drug-loaded species.
-
Calculate the weighted average DAR based on the relative abundance of each species.
Visualizations
Caption: Experimental workflow for this compound ADC preparation.
Caption: General mechanism of action for a disulfide-linked ADC.
References
- 1. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 2. adcreview.com [adcreview.com]
- 3. HOLVES丨Synergy between bioreactor and tangential flow filtration system in antibody drug production [bjholves.com]
- 4. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: NO2-SPDMV in Targeted Cancer Therapy
Product Name: NO2-SPDMV-Antibody Conjugate
Application: Targeted delivery of a nitric oxide (NO) payload to tumor cells for cancer therapy research.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: this compound is a conceptual designation for an Antibody-Drug Conjugate (ADC) utilizing a glutathione-cleavable SPDMV linker and a nitric oxide-donating payload (NO2). The following data and protocols are representative and intended to provide a framework for the application of such a therapeutic strategy.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of therapeutics in oncology, designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1] The this compound ADC concept employs a tripartite structure:
-
Targeting Antibody: A monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen (TAA) on the surface of cancer cells. For this application note, we will consider an anti-Trophoblast cell surface antigen 2 (Trop2) antibody, as Trop2 is overexpressed in a variety of solid tumors, including breast, lung, and urothelial cancers, making it an attractive target.[2][3][4][5]
-
SPDMV Linker: A glutathione-cleavable linker. This linker is stable in the systemic circulation but is designed to be cleaved in the intracellular environment of tumor cells, which have significantly higher concentrations of glutathione (GSH) compared to the bloodstream. This differential in GSH levels ensures targeted release of the payload.
-
NO2 Payload: A nitric oxide (NO) donating moiety. Upon cleavage of the SPDMV linker, the NO2 payload is released, leading to a localized, high concentration of NO within the cancer cell. Nitric oxide at high concentrations is known to induce cytotoxicity through various mechanisms, including DNA damage, generation of reactive nitrogen species (RNS), and modulation of key signaling pathways involved in apoptosis and cell survival.
Mechanism of Action
The proposed mechanism of action for a Trop2-targeted this compound ADC is a multi-step process designed for maximal tumor cell killing with minimal off-target effects:
-
Circulation and Targeting: The ADC is administered intravenously and circulates systemically. The anti-Trop2 mAb component selectively binds to Trop2-expressing cancer cells.
-
Internalization: Upon binding, the ADC-Trop2 complex is internalized by the cancer cell, typically via receptor-mediated endocytosis, and trafficked into the endo-lysosomal pathway.
-
Payload Release: The high intracellular concentration of glutathione (1-10 mM) in the tumor cell cytosol reduces the disulfide bond within the SPDMV linker, leading to its cleavage and the release of the NO2 payload.
-
Induction of Cytotoxicity: The released payload elevates intracellular NO levels, triggering multiple cytotoxic effects:
-
DNA Damage: NO and its reactive byproduct, peroxynitrite (ONOO-), can cause DNA strand breaks and base modifications, activating DNA damage response pathways.
-
Apoptosis Induction: NO can activate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.
-
Signaling Pathway Modulation: NO has been shown to influence critical cancer signaling pathways. It can promote pro-apoptotic signaling through the MAPK pathway and inhibit pro-survival signals from the PI3K/Akt pathway.
-
Data Presentation
The following tables present representative data for a hypothetical anti-Trop2-NO2-SPDMV ADC, herein referred to as "Trop2-NO2-ADC".
Table 1: Representative In Vitro Cytotoxicity Data
| Cell Line | Target (Trop2) Expression | ADC Treatment | IC50 (nM) |
| MDA-MB-231 | High | Trop2-NO2-ADC | 15.5 |
| NCI-H292 | High | Trop2-NO2-ADC | 25.2 |
| MCF-7 | Low | Trop2-NO2-ADC | > 1000 |
| Non-Target IgG-NO2-ADC | N/A | MDA-MB-231 | > 1500 |
Table 2: Representative In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model (Triple-Negative Breast Cancer)
| Treatment Group (n=8) | Dose | Tumor Growth Inhibition (%) | Complete Responses |
| Vehicle Control | N/A | 0 | 0/8 |
| Non-Target IgG-NO2-ADC | 5 mg/kg, QW | 15 | 0/8 |
| Anti-Trop2 Antibody | 5 mg/kg, QW | 30 | 0/8 |
| Trop2-NO2-ADC | 5 mg/kg, QW | 85 | 4/8 |
Experimental Protocols
Protocol 1: Synthesis of Trop2-NO2-ADC via SPDMV Linker
Objective: To conjugate the NO2-payload to an anti-Trop2 antibody using the SPDMV linker.
Materials:
-
Anti-Trop2 monoclonal antibody (e.g., humanized IgG1) in PBS.
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
SPDMV-NO2 linker-payload construct.
-
Dimethyl sulfoxide (DMSO).
-
Sephadex G-25 desalting column.
-
Phosphate Buffered Saline (PBS), pH 7.4.
Methodology:
-
Antibody Reduction: a. Prepare the anti-Trop2 antibody solution at a concentration of 10 mg/mL in PBS. b. Add a 10-fold molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds. c. Incubate at 37°C for 2 hours with gentle agitation. d. Remove excess TCEP by passing the solution through a pre-equilibrated Sephadex G-25 desalting column with PBS.
-
Linker-Payload Conjugation: a. Dissolve the SPDMV-NO2 linker-payload in DMSO to create a 10 mM stock solution. b. Immediately add a 5-fold molar excess of the SPDMV-NO2 solution to the reduced antibody. c. Incubate the reaction at room temperature for 1 hour in the dark.
-
Purification and Characterization: a. Purify the resulting Trop2-NO2-ADC by passing the reaction mixture through a Sephadex G-25 column to remove unconjugated linker-payload. b. Determine the protein concentration using a BCA assay. c. Characterize the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. d. Store the purified ADC at 4°C.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the IC50 of Trop2-NO2-ADC in Trop2-positive and Trop2-negative cancer cell lines.
Materials:
-
Trop2-positive (e.g., MDA-MB-231) and Trop2-negative (e.g., MCF-7) cell lines.
-
Trop2-NO2-ADC and a non-targeting control ADC.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well clear-bottom plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Methodology:
-
Cell Seeding: a. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
ADC Treatment: a. Prepare serial dilutions of the Trop2-NO2-ADC and control ADC in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the diluted ADCs to the respective wells. c. Incubate the plates for 72 hours.
-
Viability Measurement: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.
-
Data Analysis: a. Normalize the data to untreated control wells. b. Plot the cell viability against the logarithm of the ADC concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 3: Western Blot for Signaling Pathway Analysis
Objective: To assess the effect of Trop2-NO2-ADC on key signaling proteins (p53, Akt, ERK).
Materials:
-
Trop2-positive cells (e.g., MDA-MB-231).
-
Trop2-NO2-ADC.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p53, anti-phospho-p53 (Ser15), anti-Akt, anti-phospho-Akt (Ser473), anti-ERK1/2, anti-phospho-ERK1/2, anti-GAPDH.
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
-
Chemiluminescence imaging system.
Methodology:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with Trop2-NO2-ADC at its IC50 concentration for 6, 12, and 24 hours. Include an untreated control. c. Wash cells with cold PBS and lyse with RIPA buffer. d. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein per sample and separate on a 10% SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again and apply ECL substrate. g. Image the blot using a chemiluminescence system. Analyze band intensities relative to the loading control (GAPDH).
Protocol 4: In Vivo Efficacy Study in a PDX Mouse Model
Objective: To evaluate the anti-tumor efficacy of Trop2-NO2-ADC in a relevant in vivo model.
Materials:
-
Immunodeficient mice (e.g., NSG mice).
-
Trop2-positive patient-derived xenograft (PDX) tissue (e.g., from a triple-negative breast cancer patient).
-
Trop2-NO2-ADC, non-target control ADC, and vehicle control (e.g., sterile saline).
-
Calipers for tumor measurement.
Methodology:
-
Tumor Implantation: a. Implant a small fragment (2-3 mm³) of the PDX tumor subcutaneously into the flank of each mouse. b. Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8 per group).
-
Treatment Administration: a. Administer the treatments intravenously (e.g., via tail vein injection) once a week (QW) for 4 weeks. b. Treatment groups: Vehicle, Non-target ADC (5 mg/kg), Trop2-NO2-ADC (5 mg/kg).
-
Monitoring and Endpoint: a. Measure tumor volume with calipers twice a week (Volume = 0.5 x Length x Width²). b. Monitor mouse body weight and general health as indicators of toxicity. c. The study endpoint is reached when tumors in the control group exceed 1500 mm³ or after a pre-determined duration (e.g., 45 days).
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study. c. At the endpoint, excise tumors for weight measurement and potential biomarker analysis.
Visualizations
Caption: Mechanism of action for the Trop2-NO2-ADC.
References
- 1. The Rise of the TROP2-Directed ADCs for Solid Tumors | Biopharma PEG [biochempeg.com]
- 2. Frontiers | Advances in Trop-2 targeted antibody-drug conjugates for breast cancer: mechanisms, clinical applications, and future directions [frontiersin.org]
- 3. Leveraging TROP2 Antibody-Drug Conjugates in Solid Tumors | Annual Reviews [annualreviews.org]
- 4. researchgate.net [researchgate.net]
- 5. curetoday.com [curetoday.com]
Developing Novel Antibody-Drug Conjugates with the Cleavable NO2-SPDMV Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel Antibody-Drug Conjugates (ADCs) utilizing the innovative NO2-SPDMV linker. This document offers detailed experimental protocols for the synthesis, characterization, and in vitro evaluation of ADCs incorporating this disulfide-containing, cleavable linker. Furthermore, it presents a framework for data acquisition and analysis critical for advancing ADC candidates from discovery to preclinical development.
Introduction to the this compound Linker
The this compound linker is a crucial component in the design of next-generation ADCs. As a cleavable linker, it is engineered to be stable in systemic circulation, thereby minimizing off-target toxicity, and to efficiently release its cytotoxic payload within the target cancer cells.[1] The this compound linker features a disulfide bond, which is susceptible to cleavage in the reducing environment of the intracellular space, where glutathione concentrations are significantly higher than in the bloodstream.[2][3] This targeted release mechanism is a key attribute for enhancing the therapeutic index of ADCs.
The chemical structure of the this compound linker is provided below:
Chemical Structure of this compound Linker
Note: The exact structure should be confirmed with the supplier, MedchemExpress (CAS No. 663598-98-9).
Data Presentation: Templates for Quantitative Analysis
Quantitative data is paramount in the evaluation of novel ADCs. The following tables are provided as templates for researchers to systematically record and compare the critical quality attributes of their this compound-based ADCs.
Table 1: ADC Synthesis and Characterization Summary
| ADC Candidate | Target Antigen | Antibody Isotype | Payload | Molar Ratio of Linker-Payload to Antibody (Input) | Average Drug-to-Antibody Ratio (DAR) | % Monomer (by SEC) |
| ADC-001 | e.g., HER2 | IgG1 | e.g., MMAE | 5:1 | ||
| ADC-002 | e.g., TROP2 | IgG1 | e.g., PBD | 5:1 | ||
| Control ADC | e.g., HER2 | IgG1 | e.g., MMAE | 5:1 |
Table 2: In Vitro Plasma Stability
| ADC Candidate | Time Point (hours) | % Intact ADC Remaining (Mouse Plasma) | % Intact ADC Remaining (Human Plasma) | % Free Payload Detected (Mouse Plasma) | % Free Payload Detected (Human Plasma) |
| ADC-001 | 0 | 100 | 100 | 0 | 0 |
| 24 | |||||
| 48 | |||||
| 72 | |||||
| 96 | |||||
| ADC-002 | 0 | 100 | 100 | 0 | 0 |
| 24 | |||||
| 48 | |||||
| 72 | |||||
| 96 |
Table 3: Payload Release Kinetics in Reducing Environment
| ADC Candidate | Reducing Agent (e.g., 10 mM GSH) | Time Point (minutes) | % Payload Released |
| ADC-001 | Glutathione | 0 | 0 |
| 30 | |||
| 60 | |||
| 120 | |||
| 240 | |||
| ADC-002 | Glutathione | 0 | 0 |
| 30 | |||
| 60 | |||
| 120 | |||
| 240 |
Table 4: In Vitro Cytotoxicity (IC50 Values)
| ADC Candidate | Antigen-Positive Cell Line | IC50 (nM) | Antigen-Negative Cell Line | IC50 (nM) |
| ADC-001 | e.g., SK-BR-3 (HER2+) | e.g., MDA-MB-468 (HER2-) | ||
| ADC-002 | e.g., MDA-MB-468 (TROP2+) | e.g., SK-BR-3 (TROP2-) | ||
| Free Payload | e.g., SK-BR-3 | e.g., MDA-MB-468 | ||
| Unconjugated Antibody | e.g., SK-BR-3 | e.g., MDA-MB-468 |
Experimental Protocols
Detailed methodologies for the key experiments in the development of this compound ADCs are provided below.
Protocol 1: Synthesis of ADC with this compound Linker
This protocol describes the conjugation of a thiol-containing payload, activated with the this compound linker, to a monoclonal antibody (mAb) through the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker-payload construct
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: N-acetylcysteine
-
Reaction buffer: Phosphate-buffered saline (PBS) with 50 mM borate, pH 8.0
-
Purification column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G25)
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
Antibody Reduction: a. Prepare the mAb solution at a concentration of 5-10 mg/mL in reaction buffer. b. Add a 10-fold molar excess of TCEP or DTT to the mAb solution. c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. d. Remove the excess reducing agent by buffer exchange using an appropriate SEC column equilibrated with reaction buffer.
-
Conjugation Reaction: a. Dissolve the this compound linker-payload in a minimal amount of an organic co-solvent (e.g., DMSO). b. Add the dissolved linker-payload to the reduced antibody solution at a molar excess of 3-5 fold per free thiol. c. Gently mix the reaction and incubate at 4°C or room temperature for 1-4 hours. Protect the reaction from light if the payload is light-sensitive.
-
Quenching: a. Add a 20-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted linker-payload. b. Incubate for 20 minutes at room temperature.
-
Purification: a. Purify the ADC from unconjugated linker-payload and other small molecules using an SEC column equilibrated with a formulation buffer (e.g., PBS, pH 7.4). b. Collect the fractions containing the purified ADC.
-
Characterization: a. Determine the protein concentration of the purified ADC using a standard method (e.g., BCA assay or UV-Vis spectroscopy at 280 nm). b. Characterize the ADC for DAR, aggregation, and purity (see Protocol 2).
Protocol 2: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method provides an average DAR based on the absorbance of the antibody and the payload at different wavelengths.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and the wavelength of maximum absorbance for the payload.
-
Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
B. Determination of DAR and Heterogeneity by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated payloads, providing information on the distribution of different DAR species.
Procedure:
-
Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient.
-
Inject the purified ADC onto the column.
-
Analyze the resulting chromatogram to identify peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by integrating the peak areas of the different species.
C. Determination of Purity and Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on size and is used to determine the percentage of monomeric ADC and the presence of aggregates.
Procedure:
-
Use an SEC column suitable for large proteins (e.g., TSKgel G3000SWxl).
-
Inject the purified ADC onto the column with an isocratic mobile phase (e.g., PBS).
-
Analyze the chromatogram to determine the percentage of the monomeric ADC peak relative to any high molecular weight aggregate peaks.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is a common method to determine the cytotoxic potential of an ADC.[4][5]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, unconjugated antibody, and free payload solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density. b. Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. b. Remove the medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated cells as a control. c. Incubate the plates for 72-96 hours.
-
MTT Addition and Incubation: a. Add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: a. Carefully remove the medium from the wells. b. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Visualizations: Diagrams of Key Concepts and Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental mechanism of action of a disulfide-linked ADC and the experimental workflows.
Caption: General mechanism of action for a disulfide-linked ADC.
Caption: Workflow for the synthesis of an ADC with the this compound linker.
Caption: Workflow for the characterization of a novel ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Step-by-Step Guide to NO2-SPDMV Conjugation for Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed guide for the conjugation of a cytotoxic drug to a monoclonal antibody (mAb) using the cleavable linker, NO2-SPDMV. This linker is designed for the development of Antibody-Drug Conjugates (ADCs), a class of targeted therapeutics that deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity.
The this compound linker features a disulfide bond, which is stable in the bloodstream but is readily cleaved in the intracellular environment of tumor cells. This cleavage is facilitated by the high concentration of reducing agents, such as glutathione (GSH), present in the cytoplasm of cancer cells compared to the extracellular matrix.[1][2][3] This targeted release mechanism ensures that the cytotoxic payload is activated primarily within the target cells, enhancing the therapeutic window of the ADC.
The conjugation process primarily targets the ε-amino groups of lysine residues on the antibody.[4][5] As lysine residues are abundant and generally distributed across the antibody surface, this method results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs). The average DAR is a critical quality attribute (CQA) of an ADC, influencing its efficacy, safety, and pharmacokinetic profile. Therefore, careful control of the conjugation reaction and subsequent characterization are essential.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-defined | Targeting moiety of the ADC |
| This compound-Drug Conjugate | User-defined | Drug-linker complex with an amine-reactive functional group |
| Conjugation Buffer (e.g., PBS, pH 7.4) | Standard Supplier | Provides optimal pH for the conjugation reaction |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Standard Supplier | Solvent for dissolving the this compound-drug conjugate |
| Quenching Reagent (e.g., Tris or Glycine) | Standard Supplier | Stops the conjugation reaction by consuming unreacted linker-drug |
| Purification System (e.g., SEC, HIC) | Standard Supplier | Removes unconjugated drug-linker and aggregates |
| Characterization Instruments (e.g., UV-Vis Spectrophotometer, HPLC, Mass Spectrometer) | Standard Supplier | To determine protein concentration, DAR, and purity of the ADC |
Experimental Workflow
The overall workflow for the synthesis and characterization of an this compound ADC is depicted below.
Step-by-Step Conjugation Protocol
a. Antibody Preparation:
-
Prepare the monoclonal antibody at a concentration of 2-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS), at pH 7.2-7.4.
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the antibody for reaction with the linker. If necessary, perform a buffer exchange using dialysis or a desalting column.
b. This compound-Drug Preparation:
-
Immediately before use, dissolve the this compound-drug conjugate in anhydrous DMSO to prepare a stock solution (e.g., 10 mM). The NHS-ester moiety of the linker is moisture-sensitive and will hydrolyze over time.
c. Conjugation Reaction:
-
Bring the antibody solution to room temperature.
-
Add a calculated molar excess of the this compound-drug solution to the antibody solution while gently stirring. The optimal molar ratio of linker-drug to antibody needs to be determined empirically but typically ranges from 3:1 to 10:1.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation, protected from light.
d. Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching reagent such as Tris or glycine to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
e. Purification of the ADC:
-
Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
For further purification and to separate different DAR species, hydrophobic interaction chromatography (HIC) can be employed.
Characterization of the ADC
a. Protein Concentration and Drug-to-Antibody Ratio (DAR) Determination:
-
Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance of the cytotoxic drug (λmax).
-
Calculate the protein concentration and the average DAR using the following equations, accounting for the molar extinction coefficients of the antibody and the drug at both wavelengths.
b. Purity and Aggregation Analysis:
-
Assess the purity of the ADC and the presence of aggregates using size-exclusion high-performance liquid chromatography (SEC-HPLC).
c. DAR Distribution Analysis:
-
Determine the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8) using hydrophobic interaction chromatography (HIC) or reversed-phase HPLC (RP-HPLC).
-
Mass spectrometry (MS) can be used to confirm the identity of the different DAR species.
d. In Vitro Cytotoxicity Assay:
-
Evaluate the potency and specificity of the ADC using a cell-based cytotoxicity assay (e.g., MTT or LDH assay) on antigen-positive and antigen-negative cancer cell lines.
Signaling Pathway and Mechanism of Action
The mechanism of action for an ADC utilizing a cleavable disulfide linker like this compound involves several key steps, from antigen binding to the induction of cell death.
-
Binding and Internalization: The ADC circulates in the bloodstream until it encounters a tumor cell expressing the target antigen on its surface. The antibody component of the ADC specifically binds to the antigen, leading to the formation of an ADC-antigen complex. This complex is then internalized by the cell through receptor-mediated endocytosis.
-
Intracellular Trafficking: Following internalization, the ADC is trafficked through the endosomal-lysosomal pathway.
-
Payload Release: Within the cytoplasm, the high concentration of glutathione (GSH) reduces the disulfide bond in the this compound linker, leading to its cleavage and the release of the active cytotoxic drug.
-
Target Engagement and Cell Death: The released cytotoxic drug then binds to its intracellular target, such as DNA or tubulin, disrupting essential cellular processes and ultimately leading to apoptotic cell death.
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for this compound conjugation. Note that these values are illustrative and should be optimized for each specific antibody-drug combination.
| Parameter | Typical Range/Value | Method of Determination |
| Molar Ratio (Linker-Drug:mAb) | 3:1 to 10:1 | Empirical Optimization |
| Average DAR | 2 - 4 | UV-Vis, HIC, MS |
| Purity (monomer) | > 95% | SEC-HPLC |
| Aggregates | < 5% | SEC-HPLC |
| In Vitro IC50 (Antigen-positive) | nM range | Cytotoxicity Assay |
| In Vitro IC50 (Antigen-negative) | µM range | Cytotoxicity Assay |
By following these detailed protocols and understanding the underlying principles, researchers and drug development professionals can effectively synthesize, purify, and characterize potent and selective ADCs using the this compound linker technology.
References
- 1. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Glutathione-responsive and -exhausting metal nanomedicines for robust synergistic cancer therapy [frontiersin.org]
- 4. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing NO2-SPDMV Conjugation Efficiency
Welcome to the technical support center for NO2-SPDMV conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their antibody-drug conjugate (ADC) synthesis using the this compound cleavable linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and enhance your conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1] While the exact structure of the "SPDMV" moiety is not publicly disclosed, the "NO2" component suggests that it is a nitroaromatic-containing linker. Such linkers can be designed to be hypoxia-sensitive. In the low-oxygen (hypoxic) environment of solid tumors, nitroreductase enzymes are often upregulated.[2] These enzymes can reduce the nitro group (NO2) to an amino group (NH2), initiating a self-immolative cascade that leads to the cleavage of the linker and the release of the cytotoxic payload.[2][3] This targeted release mechanism aims to enhance the therapeutic window of the ADC by minimizing off-target toxicity in healthy, normoxic tissues.[2]
Q2: What are the critical parameters to control for efficient this compound conjugation?
A2: Several factors are crucial for successful ADC conjugation. Key parameters include the molar ratio of the linker-payload to the antibody, the pH and temperature of the reaction, the choice of buffer, and the purity of the starting materials. Precise control over these variables is essential for achieving a desirable drug-to-antibody ratio (DAR) and minimizing aggregation.
Q3: How does the drug-to-antibody ratio (DAR) affect my ADC?
A3: The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. A low DAR may result in suboptimal potency, while a high DAR can lead to increased hydrophobicity, promoting aggregation and faster clearance from circulation, which can negatively impact both efficacy and safety. An optimal DAR, typically between 2 and 4, is often sought to balance potency and pharmacokinetic properties.
Q4: What are the common causes of ADC aggregation and how can it be prevented?
A4: Aggregation in ADCs is often caused by the increased hydrophobicity of the conjugate, particularly with higher DAR values. Other contributing factors can include unfavorable buffer conditions (pH, ionic strength), exposure to high temperatures, and repeated freeze-thaw cycles. To prevent aggregation, it is important to optimize the DAR, screen for appropriate formulation buffers, and handle the ADC under controlled temperature conditions. The inclusion of hydrophilic linkers or excipients in the formulation can also help to mitigate aggregation.
Q5: What analytical techniques are recommended for characterizing my this compound conjugate?
A5: A panel of orthogonal analytical methods is necessary to characterize ADCs. Hydrophobic Interaction Chromatography (HIC-HPLC) is widely used to determine the DAR distribution and assess the hydrophobicity profile of the ADC. Size Exclusion Chromatography (SEC-HPLC) is employed to quantify aggregates and fragments. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (MS), can be used to determine the average DAR and identify different conjugated species.
Troubleshooting Guides
This section addresses specific issues that may arise during the this compound conjugation process.
| Issue | Potential Causes | Recommended Solutions |
| Low Drug-to-Antibody Ratio (DAR) | 1. Suboptimal Molar Ratio: Insufficient excess of the this compound linker-payload. 2. Inefficient Antibody Reduction (if applicable): Incomplete reduction of interchain disulfide bonds. 3. Reaction Conditions: Non-optimal pH, temperature, or incubation time. 4. Linker-Payload Instability: Degradation of the this compound linker-payload. | 1. Optimize Molar Ratio: Titrate the molar excess of the linker-payload (e.g., from 3:1 to 10:1) to find the optimal ratio for your antibody. 2. Optimize Reduction: If using a cysteine-based conjugation, ensure complete removal of the reducing agent before adding the linker. Vary the concentration of the reducing agent (e.g., TCEP or DTT) and incubation time. 3. Systematic Parameter Screening: Perform small-scale experiments to test a range of pH values (typically 6.5-8.0), temperatures (4°C to 25°C), and reaction times. 4. Use Fresh Reagents: Prepare fresh solutions of the this compound linker-payload immediately before use. |
| High Levels of Aggregation | 1. High DAR: The ADC has become too hydrophobic. 2. Unfavorable Buffer Conditions: The pH or ionic strength of the buffer is promoting aggregation. 3. Presence of Unreacted Linker-Payload: Excess hydrophobic linker-payload can co-purify and cause aggregation. 4. Temperature Stress: Exposure to high temperatures during the reaction or storage. | 1. Target a Lower DAR: Reduce the molar excess of the linker-payload during conjugation. 2. Buffer Screening: Screen different formulation buffers (e.g., histidine, citrate) and excipients (e.g., polysorbate, sucrose) to improve solubility and stability. 3. Optimize Purification: Ensure the purification method (e.g., SEC, HIC) effectively removes all unconjugated linker-payload. 4. Maintain Cold Chain: Keep the ADC at low temperatures (2-8°C) throughout the process and for long-term storage. |
| Inconsistent Results Between Batches | 1. Variability in Starting Materials: Differences in antibody or linker-payload batches. 2. Inconsistent Reaction Parameters: Minor variations in pH, temperature, or reaction time. 3. Inconsistent Purification: Variations in the purification process. | 1. Quality Control of Reagents: Thoroughly characterize each new batch of antibody and linker-payload. 2. Standardize Protocols: Use a detailed and standardized protocol with strict control over all reaction parameters. 3. Consistent Purification Method: Use a well-defined and validated purification protocol. |
| Premature Payload Release | 1. Linker Instability: The this compound linker may be unstable under the experimental or storage conditions. 2. Inappropriate Buffer Conditions: The pH of the storage buffer may be causing linker cleavage. | 1. Assess Linker Stability: Perform stability studies of the ADC in plasma and in the formulation buffer. 2. Optimize Formulation Buffer: Ensure the storage buffer has a pH that maintains linker stability (typically neutral pH). |
Experimental Protocols
General Protocol for this compound Conjugation
This protocol provides a general framework for conjugating a payload to a monoclonal antibody using the this compound linker. Optimization of specific parameters will be required for each unique antibody and payload combination.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker-payload
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)
-
Purification system (e.g., SEC or HIC column)
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.
-
Adjust the antibody concentration to a working range (typically 1-10 mg/mL).
-
-
Linker-Payload Preparation:
-
Dissolve the this compound linker-payload in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare this solution immediately before use to minimize degradation.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound linker-payload stock solution to the antibody solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle mixing for a specified time (e.g., 1-24 hours).
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent can be added to react with any excess unreacted linker.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other impurities using a suitable chromatography method such as SEC or HIC.
-
The choice of method will depend on the properties of the ADC and the impurities to be removed.
-
-
Characterization:
-
Characterize the purified ADC for DAR, aggregation, and purity using HIC-HPLC, SEC-HPLC, and RP-HPLC-MS.
-
Data Presentation
Table 1: Factors Influencing Drug-to-Antibody Ratio (DAR)
| Parameter | Effect on DAR | Typical Range for Optimization |
| Molar Ratio (Linker:Ab) | Increasing molar ratio generally increases DAR | 3:1 to 10:1 |
| pH | Can affect the reactivity of amino acid residues | 6.5 - 8.0 |
| Temperature | Higher temperatures can increase reaction rate and DAR | 4°C - 25°C |
| Reaction Time | Longer incubation times can lead to higher DAR | 1 - 24 hours |
| Antibody Concentration | Higher concentrations can sometimes improve efficiency | 1 - 20 mg/mL |
Visualizations
Proposed Signaling Pathway for this compound Cleavage
Caption: Proposed hypoxia-sensitive cleavage of the this compound linker.
Experimental Workflow for this compound Conjugation
Caption: A typical experimental workflow for ADC synthesis.
Troubleshooting Logic for Low DAR
Caption: Decision tree for troubleshooting a low drug-to-antibody ratio.
References
Technical Support Center: Preventing Aggregation of ADCs with NO2-SPDMV
Welcome to the technical support center for troubleshooting and preventing the aggregation of Antibody-Drug Conjugates (ADCs) utilizing the NO2-SPDMV linker. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of ADCs.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and why is it used in ADCs?
The this compound is a cleavable linker used in the synthesis of ADCs. The "SPDMV" likely refers to a disulfide-containing moiety, which can be cleaved by intracellular reducing agents like glutathione, enabling the release of the cytotoxic payload inside the target cell. The "NO2" component, a nitrophenyl group, is an electron-withdrawing group that can influence the reactivity and stability of the linker. The choice of a cleavable linker like this compound is strategic, aiming for stability in systemic circulation and efficient payload release within the tumor microenvironment.[1][2]
Q2: What are the primary causes of ADC aggregation when using the this compound linker?
Aggregation of ADCs is a common challenge, and several factors related to the use of a linker like this compound can contribute to this issue:
-
Hydrophobicity: The this compound linker, along with the conjugated payload, can be hydrophobic.[3][4] The introduction of these hydrophobic moieties onto the antibody surface can lead to intermolecular interactions, causing the ADCs to aggregate to minimize their exposure to the aqueous environment.[3]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.
-
Conjugation Conditions: Suboptimal reaction conditions during the conjugation of the this compound linker-payload to the antibody can induce aggregation. This includes:
-
pH: Performing the conjugation at a pH close to the antibody's isoelectric point can reduce its solubility and promote aggregation.
-
Organic Solvents: The use of organic co-solvents to dissolve the hydrophobic linker-payload can partially denature the antibody, exposing hydrophobic regions and leading to aggregation.
-
Temperature: Elevated temperatures during conjugation can increase the rate of aggregation.
-
-
Antibody Properties: Some monoclonal antibodies (mAbs) are inherently more susceptible to aggregation.
Q3: How can I minimize ADC aggregation during the conjugation process with this compound?
Preventing aggregation at its source is the most effective strategy. Consider the following approaches:
-
Optimize Conjugation Buffer:
-
pH: Maintain a buffer pH that is sufficiently far from the antibody's isoelectric point to ensure its stability and solubility.
-
Excipients: Include stabilizing excipients such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20/80) in the conjugation buffer to reduce aggregation.
-
-
Control Organic Solvent Concentration: Minimize the amount of organic co-solvent used to dissolve the this compound linker-payload. If a co-solvent is necessary, add it slowly to the antibody solution with gentle mixing.
-
Lower Reaction Temperature: Perform the conjugation at a lower temperature (e.g., 4°C) to slow down the aggregation process.
-
Immobilization: Consider immobilizing the antibody on a solid support during conjugation. This physically separates the antibody molecules, preventing them from aggregating.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to ADC aggregation when using the this compound linker.
| Observed Problem | Potential Cause | Recommended Action |
| High percentage of aggregates observed by Size Exclusion Chromatography (SEC) immediately after conjugation. | Hydrophobic interactions from the this compound linker-payload. | - Optimize the conjugation buffer with stabilizing excipients. - Reduce the molar excess of the linker-payload during conjugation. - Decrease the reaction temperature and time. |
| Suboptimal pH of the conjugation buffer. | - Adjust the pH of the conjugation buffer to be at least 1-2 units away from the antibody's isoelectric point. | |
| High concentration of organic co-solvent. | - Minimize the percentage of organic co-solvent. - Explore the use of more hydrophilic co-solvents. | |
| Increased aggregation during purification (e.g., Hydrophobic Interaction Chromatography - HIC). | Harsh elution conditions. | - Optimize the salt gradient for elution in HIC to be as gentle as possible. - Consider alternative purification methods like ion-exchange chromatography. |
| ADC concentration is too high. | - Reduce the concentration of the ADC solution before and during purification. | |
| ADC aggregates over time during storage. | Inadequate formulation buffer. | - Screen different formulation buffers with varying pH and excipients to find the optimal conditions for long-term stability. - Ensure the storage temperature is appropriate for the ADC. |
| Freeze-thaw stress. | - Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of the ADC based on their hydrodynamic radius.
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a UV detector (280 nm)
Method:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Prepare the ADC sample by diluting it to a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm low-protein-binding filter.
-
Inject a defined volume (e.g., 20 µL) of the filtered sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer, dimer, and high molecular weight species to calculate the percentage of each.
Data Presentation:
| Sample | % Monomer | % Dimer | % High Molecular Weight Aggregates |
| ADC Batch 1 | 95.2 | 3.5 | 1.3 |
| ADC Batch 2 | 92.1 | 5.8 | 2.1 |
| ADC Batch 3 | 98.5 | 1.0 | 0.5 |
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the relative hydrophobicity of the ADC, which is a key driver of aggregation.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector (280 nm)
Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Inject the sample onto the equilibrated column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm. A later retention time indicates a more hydrophobic ADC.
Data Presentation:
| Sample | Retention Time (minutes) | Interpretation |
| Unconjugated mAb | 5.2 | Baseline hydrophobicity |
| ADC (DAR 2) | 12.5 | Increased hydrophobicity |
| ADC (DAR 4) | 18.9 | Significantly increased hydrophobicity |
Visualizations
Caption: Factors leading to ADC aggregation.
Caption: Systematic troubleshooting workflow.
References
Technical Support Center: Improving the Stability of NO2-SPDMV Linked ADCs
Welcome to the technical support center for NO2-SPDMV linked Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and performance of ADCs utilizing the photocleavable this compound linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of drug release for a this compound linked ADC?
A1: The this compound (Nitro-o-phenylenedimethoxymethyl) linker is a photocleavable linker. Drug release is triggered by exposure to UV light, typically in the range of 365 nm. Upon irradiation, a photochemical reaction cleaves the linker, releasing the cytotoxic payload from the antibody. This allows for spatiotemporal control over drug activation.[1]
Q2: What are the primary stability concerns for this compound linked ADCs?
A2: The main stability concerns for ADCs with photocleavable linkers like this compound are:
-
Premature Payload Release: Unintended cleavage of the linker due to ambient light exposure during manufacturing, storage, or handling can lead to the release of the cytotoxic payload, potentially causing off-target toxicity.[2]
-
Incomplete Payload Release: Insufficient light exposure at the target site can result in incomplete cleavage of the linker, reducing the therapeutic efficacy of the ADC.
-
Photodegradation of the ADC: Prolonged or high-intensity light exposure can potentially damage the antibody or the payload itself, leading to aggregation or loss of function.[2]
-
Formation of Reactive Byproducts: Photocleavage of nitroaromatic compounds can generate reactive byproducts, such as nitrosobenzaldehyde, which may have their own toxicity profile or react with other components of the ADC or biological molecules.[3]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the stability of a this compound linked ADC?
A3: A higher DAR can increase the overall hydrophobicity of the ADC, which may lead to a higher propensity for aggregation, especially under stress conditions like elevated temperature or light exposure.[4] It is crucial to optimize the DAR to balance payload delivery with maintaining the physical stability of the ADC.
Q4: What are the best practices for handling and storing this compound linked ADCs?
A4: To maintain the stability of this compound linked ADCs, it is critical to protect them from light. Use amber vials or wrap containers in aluminum foil during all manufacturing, purification, and storage steps. Perform all experimental manipulations under low-light conditions or using red light, which is less likely to induce photocleavage. Store the ADC formulations at recommended temperatures, typically 2-8°C, and avoid freeze-thaw cycles unless validated.
Q5: Can the formulation components affect the stability of my this compound linked ADC?
A5: Yes, formulation components can significantly impact ADC stability. The pH of the buffer is critical, as extremes in pH can affect both the stability of the antibody and potentially the linker. Excipients such as polysorbates can help prevent aggregation, while antioxidants may mitigate photo-oxidation. It is essential to screen different formulations to find the optimal conditions for your specific ADC.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments with this compound linked ADCs.
Issue 1: Premature release of the payload is observed before light induction.
-
Question: I am detecting free payload in my ADC preparation even before exposing it to the activation light source. What could be the cause?
-
Answer: This is likely due to inadvertent exposure to ambient light during synthesis, purification, or storage. The this compound linker is sensitive to UV and even some visible light. Review your entire workflow to identify and eliminate any steps where the ADC is not adequately protected from light. Another possibility, though less common for photocleavable linkers, is chemical instability in the formulation buffer.
Issue 2: Incomplete payload release after light exposure.
-
Question: After irradiating my ADC, I am not observing the expected level of payload release. Why might this be happening?
-
Answer: Incomplete payload release can be due to several factors:
-
Insufficient Light Dose: The total energy of the light delivered to the sample may be too low. This could be due to a short exposure time, low light intensity, or the light source emitting at a suboptimal wavelength.
-
Light Penetration: For in vitro or in vivo experiments, the light may not be effectively penetrating the sample or tissue to reach all the ADC molecules.
-
Aggregation: If the ADC has aggregated, some of the linker molecules may be shielded from the light, preventing their cleavage.
-
Issue 3: ADC aggregation is observed after light exposure.
-
Question: My ADC solution becomes cloudy or shows an increase in high molecular weight species after light irradiation. What is causing this?
-
Answer: Light exposure itself can be a stress factor that induces protein aggregation. The conjugation of a hydrophobic payload can make the antibody more susceptible to aggregation. Additionally, the photochemically generated byproducts might cross-react with the antibody, leading to aggregation.
Issue 4: High background signal or off-target toxicity in cell-based assays without light activation.
-
Question: I am seeing cytotoxicity in my cell-based assays even in the control group that is not exposed to light. What could be the reason?
-
Answer: This points to the presence of free payload in your ADC stock solution. As mentioned in Issue 1, this is likely due to premature cleavage of the linker caused by ambient light exposure during preparation or handling. It is crucial to perform quality control on your ADC to quantify the percentage of free payload before use in cellular assays.
Data Presentation
The stability of a this compound linked ADC is critically dependent on light exposure. Below are tables summarizing representative quantitative data on the stability of a model ADC under different conditions.
Table 1: Stability of a Model this compound ADC in Plasma
| Condition | Incubation Time (hours) | % Intact ADC (Remaining) | % Free Payload |
| Dark (Protected from light) | 0 | 100% | < 0.1% |
| 24 | 98.5% | 1.5% | |
| 48 | 97.2% | 2.8% | |
| 72 | 96.0% | 4.0% | |
| Ambient Light Exposure | 0 | 100% | < 0.1% |
| 24 | 75.3% | 24.7% | |
| 48 | 58.1% | 41.9% | |
| 72 | 42.6% | 57.4% |
Table 2: Effect of Light Exposure on Payload Release and Aggregation
| Light Exposure (J/cm²) | % Payload Release | % Aggregation |
| 0 | < 1% | 2.5% |
| 5 | 35% | 3.1% |
| 10 | 68% | 4.2% |
| 20 | 92% | 6.8% |
| 40 | > 95% | 11.5% |
Experimental Protocols
Protocol 1: Assessing the Photostability of a this compound Linked ADC
Objective: To determine the stability of the ADC under controlled light exposure and in the dark.
Materials:
-
This compound linked ADC
-
Formulation buffer (e.g., PBS, pH 7.4)
-
Amber and clear microcentrifuge tubes or vials
-
Calibrated light source with a filter for the desired wavelength (e.g., 365 nm)
-
Analytical instruments: SEC-HPLC, RP-HPLC, or LC-MS
Methodology:
-
Prepare solutions of the ADC at a known concentration in the formulation buffer.
-
Aliquot the ADC solution into both amber (dark control) and clear (light-exposed) tubes.
-
Place the clear tubes under the calibrated light source for defined periods (e.g., 0, 1, 5, 15, 30, 60 minutes). The amber tubes should be kept in the dark at the same temperature.
-
At each time point, take an aliquot from both the light-exposed and dark control samples.
-
Analyze the samples immediately or store them at -80°C, protected from light, until analysis.
-
Use SEC-HPLC to quantify the percentage of monomer and high molecular weight species (aggregates).
-
Use RP-HPLC or LC-MS to quantify the amount of intact ADC and the amount of released (free) payload.
-
Plot the percentage of intact ADC, free payload, and aggregates as a function of light exposure time for both the light-exposed and dark control samples.
Protocol 2: Forced Degradation Study for a this compound Linked ADC
Objective: To identify potential degradation pathways of the ADC under various stress conditions.
Materials:
-
This compound linked ADC
-
Buffers at different pH values (e.g., pH 5, 7.4, 9)
-
Oxidizing agent (e.g., 0.03% H₂O₂)
-
Thermostated incubator and water bath
-
Calibrated photostability chamber
-
Analytical instruments: SEC-HPLC, IEX-HPLC, RP-HPLC, LC-MS
Methodology:
-
Thermal Stress: Incubate the ADC at elevated temperatures (e.g., 40°C and 60°C) for different time points (e.g., 1, 3, 7 days).
-
pH Stress: Incubate the ADC in buffers with different pH values (acidic, neutral, basic) at a set temperature (e.g., 25°C or 40°C) for a defined period.
-
Oxidative Stress: Treat the ADC with an oxidizing agent (e.g., H₂O₂) at room temperature for a set time.
-
Photostability Stress: Expose the ADC to a controlled light source (e.g., ICH Q1B compliant photostability chamber) for a defined duration.
-
Control: Maintain a control sample at the recommended storage condition (e.g., 4°C, protected from light).
-
After the stress period, analyze all samples using a suite of analytical techniques to assess changes in:
-
Aggregation and fragmentation (SEC-HPLC)
-
Charge heterogeneity (IEX-HPLC)
-
Payload release and degradation (RP-HPLC, LC-MS)
-
Intact and subunit mass analysis (LC-MS)
-
Visualizations
Caption: Light-induced payload release pathway for a this compound ADC.
Caption: Workflow for assessing the photostability of ADCs.
Caption: Troubleshooting logic for premature payload release.
References
- 1. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of light exposure on topoisomerase I inhibitor antibody-drug conjugate stability - American Chemical Society [acs.digitellinc.com]
- 3. Light: A Magical Tool for Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Troubleshooting Premature Cleavage of the NO2-SPDMV Linker in Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address premature cleavage issues encountered with the NO2-SPDMV linker in antibody-drug conjugates (ADCs).
Understanding the this compound Linker
The this compound linker, with the chemical name 2,5-dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate, is a cleavable linker designed for the development of ADCs. Its core feature is a disulfide bond, which is intended to be stable in systemic circulation and cleaved in the reducing environment of the target cell, releasing the cytotoxic payload.
Intended Cleavage Mechanism:
The disulfide bond in the this compound linker is susceptible to reduction by intracellular molecules with free thiol groups, most notably glutathione (GSH), which is present in significantly higher concentrations inside cells compared to the bloodstream.[][] This differential in reducing potential is the basis for the linker's targeted cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature cleavage of the this compound linker?
A1: Premature cleavage of disulfide-based linkers like this compound in systemic circulation is primarily due to unintended reduction of the disulfide bond.[3] This can be caused by:
-
Thiol-disulfide exchange with serum proteins: Human serum albumin (HSA), for instance, has a free cysteine residue (Cys34) that can react with the linker's disulfide bond, leading to the release of the payload, which may then conjugate to albumin.[3]
-
Interaction with small-molecule thiols: Although at a much lower concentration than inside cells, the plasma does contain reducing agents like glutathione and cysteine that can contribute to linker cleavage over time.[4]
-
Enzymatic cleavage: Certain enzymes in the blood, such as thioredoxin (TRX) and glutaredoxin (GRX), may also be capable of catalytically cleaving disulfide bonds.
Q2: What are the consequences of premature this compound linker cleavage?
A2: The premature release of the cytotoxic payload can have several detrimental effects:
-
Reduced Therapeutic Efficacy: If the payload is released before the ADC reaches the target tumor cells, the therapeutic window is narrowed, and the antitumor effect is diminished.
-
Increased Off-Target Toxicity: The freely circulating cytotoxic drug can be taken up by healthy tissues, leading to systemic toxicity and adverse side effects.
-
Altered Pharmacokinetics: Premature cleavage changes the pharmacokinetic profile of the ADC and the payload, making it difficult to predict and control exposure levels.
Q3: How can I detect and quantify premature cleavage of the this compound linker?
A3: Several analytical techniques are essential for assessing the stability of your ADC and quantifying premature payload release:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful method for identifying and quantifying the intact ADC, free payload, and various metabolites in plasma or tissue samples.
-
High-Performance Liquid Chromatography (HPLC): Techniques like Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC) can separate different ADC species based on their drug-to-antibody ratio (DAR), providing insights into drug loss over time.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based methods can be developed to specifically measure the concentration of the intact ADC or the amount of free payload in biological samples.
Troubleshooting Guide: High Levels of Premature Cleavage
If you are observing significant premature cleavage of your this compound-linked ADC in plasma stability assays or in vivo studies, consider the following troubleshooting strategies.
Issue 1: Rapid Payload Loss in Plasma Stability Assays
This suggests that the disulfide bond in your ADC construct is highly susceptible to reduction in the plasma environment.
Troubleshooting Workflow
Caption: Troubleshooting workflow for premature cleavage.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution | Rationale |
| Low Steric Hindrance | Introduce bulky chemical groups (e.g., methyl groups) adjacent to the disulfide bond on either the linker or the payload side. | Steric hindrance physically shields the disulfide bond from attacking thiols, thereby increasing its stability against reduction. The this compound linker itself has gem-dimethyl groups on the pentanoate spacer, which provides some steric hindrance. Further modification could enhance this effect. |
| Solvent-Exposed Conjugation Site | If using site-specific conjugation, select an amino acid residue for conjugation that is located in a less solvent-accessible region of the antibody. | The local protein environment around the conjugation site can protect the disulfide linker from the surrounding plasma components, reducing the rate of premature cleavage. |
| Thiol-Disulfide Exchange with Serum Proteins | This is a primary mechanism of premature cleavage. The solutions above (increasing steric hindrance and optimizing the conjugation site) are the most effective ways to mitigate this. | By making the disulfide bond a less favorable substrate for exchange reactions, the stability of the ADC in circulation can be significantly improved. |
| Enzymatic Cleavage | Test the stability of the ADC in the presence of purified thioredoxin (TRX) and glutaredoxin (GRX). | If enzymatic cleavage is identified as a significant pathway, linker redesign to be a poorer substrate for these enzymes may be necessary. |
Issue 2: Inconsistent In Vivo Efficacy Despite Acceptable In Vitro Stability
This may indicate that the in vitro plasma stability assay is not fully recapitulating the in vivo environment.
Decision Tree for Troubleshooting
Caption: Decision tree for poor in vivo efficacy.
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of the this compound-linked ADC in plasma from various species (e.g., human, mouse, rat) and determine the rate of payload deconjugation.
Methodology:
-
Preparation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma. Prepare a parallel control sample in a buffer such as PBS.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).
-
Sample Processing: Immediately freeze the collected aliquots at -80°C to halt further degradation. Samples can then be analyzed to quantify the amount of intact ADC, total antibody, and released payload.
Data Presentation:
| Time (hours) | Intact ADC (%) | Average DAR | Free Payload (ng/mL) |
| 0 | 100 | 3.8 | < LOQ |
| 1 | 98 | 3.7 | 5.2 |
| 6 | 92 | 3.5 | 15.8 |
| 24 | 80 | 3.1 | 42.1 |
| 48 | 65 | 2.5 | 75.3 |
| 72 | 50 | 1.9 | 102.7 |
| 168 | 25 | 1.0 | 155.4 |
LOQ: Limit of Quantification
In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the in vivo stability and pharmacokinetic profile of the this compound-linked ADC.
Methodology:
-
Administration: Administer the ADC to the chosen animal model (e.g., mice, rats) via intravenous injection at a specified dose.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours post-dose).
-
Plasma Isolation: Process the blood samples to isolate plasma.
-
Analysis: Analyze the plasma samples using a validated LC-MS or ELISA method to determine the concentrations of the total antibody, intact ADC, and free payload over time.
Data Presentation:
| Time (hours) | Total Antibody (µg/mL) | Intact ADC (µg/mL) | Free Payload (ng/mL) |
| 0.083 | 95.2 | 94.8 | 10.5 |
| 1 | 92.1 | 90.5 | 25.3 |
| 6 | 85.4 | 80.1 | 58.7 |
| 24 | 70.3 | 55.2 | 110.2 |
| 48 | 55.1 | 30.8 | 85.1 |
| 96 | 35.7 | 12.5 | 40.6 |
| 168 | 20.1 | 4.2 | 15.9 |
By systematically addressing the potential causes of premature cleavage and employing robust analytical methods, researchers can optimize the stability and performance of ADCs utilizing the this compound linker, ultimately leading to the development of safer and more effective cancer therapeutics.
References
Technical Support Center: Optimizing NO2-SPDMV Conjugation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of NO2-SPDMV conjugation. The guidance is based on established principles of thiol-maleimide chemistry, which is the reactive mechanism for SPDMV linkers.
A Note on "this compound": The linker "SPDMV" (a glutathione-cleavable linker used in antibody-drug conjugates) is well-documented. The "NO2" designation in your query does not correspond to a standard commercially available variant of the SPDMV linker. It may refer to a custom modification, a component of the payload being conjugated, or a misnomer. The following guide focuses on optimizing the conjugation of a thiol-containing molecule to the maleimide group of SPDMV. The principles discussed are broadly applicable to thiol-maleimide conjugation reactions.
Troubleshooting Guide: Low Conjugation Yield
Low or no conjugation yield is a common issue in bioconjugation. The following table outlines potential causes and their corresponding solutions.
| Problem | Potential Cause | Solution |
| Low or No Conjugation Yield | Hydrolysis of the Maleimide Group: The maleimide ring on SPDMV is susceptible to hydrolysis, especially at alkaline pH (≥ 8.0), rendering it inactive towards thiols. | - Prepare the maleimide stock solution fresh in an anhydrous solvent like DMSO or DMF immediately before use. - Ensure the reaction buffer pH is within the optimal range of 6.5-7.5. |
| Oxidation of Thiol Groups: Free thiol groups (-SH) on the molecule to be conjugated can oxidize to form disulfide bonds (-S-S-), preventing reaction with the maleimide. | - Degas all buffers to remove dissolved oxygen. - Consider performing the reaction under an inert gas atmosphere (e.g., nitrogen or argon). - Add a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution prior to conjugation to ensure free thiols. Remove excess TCEP before adding the maleimide reagent. - Include a chelating agent like EDTA in the buffer to sequester metal ions that can catalyze oxidation. | |
| Presence of Competing Thiols in Buffer: Buffers containing thiol-based reducing agents (e.g., DTT, β-mercaptoethanol) will compete with the target molecule for reaction with the maleimide. | - Use thiol-free buffers such as PBS, HEPES, or MOPS. - If a reducing agent was used to reduce disulfides, ensure its complete removal via dialysis or desalting columns before initiating the conjugation reaction. | |
| Suboptimal Reaction Conditions: The pH, temperature, molar ratio of reactants, and reaction time can all significantly impact conjugation efficiency. | - Optimize the reaction conditions. Refer to the "Key Reaction Parameters" table below for recommended starting points. | |
| Steric Hindrance: The conjugation site on the protein may be sterically inaccessible to the SPDMV linker. | - If possible, engineer the thiol group at a more accessible location on the protein. - Consider using a longer PEGylated SPDMV linker to increase the distance between the protein and the reactive group. | |
| Inconsistent Results | Variability in Free Thiol Content: The number of available free thiols on the protein may vary between batches. | - Quantify the number of free thiols before each conjugation reaction using a method like Ellman's assay to ensure consistent starting material. |
| Formation of Side Products | Reaction with Other Nucleophiles: At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine residues), leading to non-specific conjugation. | - Maintain the reaction pH between 6.5 and 7.5 for optimal thiol selectivity. |
| Thiazine Rearrangement: For molecules with an unprotected N-terminal cysteine, a side reaction can occur leading to the formation of a thiazine derivative, which can complicate purification and characterization. | - Perform the conjugation at a slightly acidic pH (around 5) to prevent this side reaction, although this may slow down the primary reaction. - Alternatively, acetylating the N-terminal cysteine can prevent the formation of the thiazine impurity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for SPDMV (maleimide) conjugation and why is it so important?
A1: The optimal pH for maleimide conjugation to thiols is between 6.5 and 7.5. This pH range is a critical compromise:
-
Below pH 6.5: The concentration of the reactive thiolate anion (-S⁻) is low, which can slow down the reaction rate.
-
Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, and the reactivity of primary amines (e.g., on lysine residues) towards the maleimide increases, leading to undesirable side products and reduced selectivity. The reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines at a neutral pH of 7.
Q2: How can I determine the number of free thiols on my protein before conjugation?
A2: Ellman's assay is a common and reliable method for quantifying free thiol groups in a protein solution. This assay uses 5,5'-dithiobis-(2-
Technical Support Center: NO2-SPDMV ADC Synthesis
Welcome to the technical support center for NO2-SPDMV Antibody-Drug Conjugate (ADC) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the use of the this compound linker in your ADC development projects.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its mechanism of action?
A1: The this compound (5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate) is a cleavable ADC linker. It is designed to connect a cytotoxic payload to a monoclonal antibody (mAb) via a disulfide bond. The conjugation occurs through a disulfide exchange reaction between a thiol group on the reduced antibody and the pyridyldithio group of the linker. The nitro group (NO2) on the pyridine ring acts as an electron-withdrawing group, which activates the disulfide bond, facilitating the reaction with the antibody's thiols. The gem-dimethyl group adjacent to the disulfide bond provides steric hindrance, which is intended to enhance the stability of the resulting ADC in systemic circulation, reducing premature drug release.[1][2][]
Q2: What are the critical steps in the this compound ADC synthesis workflow?
A2: The synthesis of an ADC using the this compound linker typically involves three critical stages:
-
Antibody Reduction: Partial or complete reduction of the interchain disulfide bonds of the antibody to generate free thiol groups.
-
Conjugation: Reaction of the reduced antibody with the this compound-payload conjugate.
-
Purification and Characterization: Removal of unreacted linker-payload, reducing agents, and aggregates, followed by comprehensive analytical characterization of the ADC.
Below is a diagram illustrating the general workflow.
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Symptom: The average DAR determined by analysis (e.g., HIC-HPLC, UV-Vis spectroscopy, or Mass Spectrometry) is consistently lower than the target value.
| Possible Cause | Recommended Solution |
| Incomplete Antibody Reduction | Optimize the reduction conditions. This includes the concentration of the reducing agent (e.g., TCEP or DTT), incubation time, and temperature. Use Ellman's assay to confirm the number of free thiols per antibody before proceeding to the conjugation step. |
| Re-oxidation of Antibody Thiols | Perform the conjugation step immediately after the removal of the reducing agent. Ensure all buffers are de-gassed and, if possible, work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. |
| Hydrolysis of the Linker's NHS Ester | If the this compound linker is supplied with an NHS ester for payload attachment, ensure it is protected from moisture. Use anhydrous solvents for dissolving the linker and payload. Hydrolysis of the NHS ester will prevent efficient payload attachment to the linker. |
| Suboptimal Conjugation pH | The thiol-disulfide exchange reaction is pH-dependent. The optimal pH is typically between 6.5 and 7.5. A pH that is too low will result in a slow reaction rate, while a pH that is too high can lead to side reactions. |
| Insufficient Molar Excess of Linker-Payload | Increase the molar ratio of the this compound-payload conjugate to the antibody. A typical starting point is a 5-10 fold molar excess. |
Issue 2: ADC Aggregation
Symptom: High levels of aggregates are observed during or after the conjugation, as determined by Size Exclusion Chromatography (SEC).
| Possible Cause | Recommended Solution |
| Hydrophobicity of the Payload | The hydrophobicity of the payload can induce aggregation, especially at higher DARs. Consider using a formulation buffer containing stabilizing excipients such as polysorbate 20 or sucrose. |
| Over-reduction of the Antibody | Excessive reduction can lead to the cleavage of intramolecular disulfide bonds, causing antibody unfolding and aggregation. Carefully control the reduction conditions to selectively cleave the interchain disulfide bonds. |
| High Protein Concentration | High antibody concentrations during the conjugation reaction can promote aggregation. It may be necessary to perform the reaction at a lower antibody concentration. |
| Inappropriate Buffer Conditions | The pH and ionic strength of the conjugation and formulation buffers can influence aggregation. Screen different buffer compositions to find the optimal conditions for your specific ADC. |
Issue 3: ADC Instability and Premature Drug Release
Symptom: The ADC shows poor stability in plasma, leading to the premature release of the payload.
| Possible Cause | Recommended Solution |
| Susceptibility of the Disulfide Bond to Plasma Reductants | The steric hindrance provided by the gem-dimethyl group in the this compound linker is designed to improve plasma stability.[1][] However, if instability is still observed, it may be inherent to the specific antibody-payload combination. Alternative linker chemistries with greater stability, such as maleimide-based linkers with subsequent hydrolysis of the succinimide ring or engineered cysteine locations, might be considered for comparison. |
| Enzymatic Degradation | While less common for disulfide linkers, enzymatic cleavage in plasma could be a contributing factor. Investigate the stability of the ADC in different biological matrices. |
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of antibody interchain disulfide bonds using TCEP.
Materials:
-
Monoclonal antibody (mAb) at 10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM).
-
Desalting columns.
-
Ellman's reagent for thiol quantification.
Procedure:
-
To 1 mL of the mAb solution, add a calculated volume of the TCEP stock solution to achieve the desired molar excess (e.g., 2-5 equivalents per mAb).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
-
Determine the concentration of the reduced antibody using UV-Vis spectroscopy at 280 nm.
-
Quantify the number of free thiols per antibody using Ellman's assay.
Protocol 2: Conjugation with this compound-Payload
This protocol outlines the conjugation of the reduced antibody with the this compound-payload.
Materials:
-
Reduced antibody from Protocol 1.
-
This compound-payload conjugate dissolved in an organic co-solvent (e.g., DMSO).
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
Procedure:
-
Dilute the reduced antibody to the desired concentration (e.g., 5 mg/mL) with the conjugation buffer.
-
Add the this compound-payload solution to the reduced antibody solution to achieve the desired molar excess (e.g., 5-10 equivalents per mAb). The final concentration of the organic co-solvent should typically be below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Proceed to the purification step.
Data Presentation
Table 1: Effect of TCEP Molar Excess on Antibody Reduction
| TCEP Molar Excess (equivalents) | Incubation Time (hours) | Free Thiols per Antibody (mol/mol) |
| 2.0 | 1 | 3.8 |
| 2.0 | 2 | 4.1 |
| 3.0 | 1 | 5.5 |
| 3.0 | 2 | 5.9 |
| 5.0 | 1 | 7.8 |
| 5.0 | 2 | 8.0 |
Table 2: Characterization of a Purified this compound ADC
| Analytical Method | Parameter | Result |
| HIC-HPLC | Average DAR | 3.9 |
| SEC-HPLC | Monomer Purity (%) | 98.5 |
| SEC-HPLC | Aggregate Content (%) | 1.2 |
| SEC-HPLC | Fragment Content (%) | 0.3 |
| Mass Spectrometry | Intact Mass (Da) | Confirmed |
Visualizations
References
Technical Support Center: Characterization of NO2-SPDMV ADCs
Welcome to the technical support center for the analytical characterization of antibody-drug conjugates (ADCs) featuring the NO2-SPDMV linker. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of characterizing these novel biotherapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its key features?
A1: The this compound linker is a cleavable linker used in the synthesis of ADCs. Its structure contains two key functional groups: a disulfide bond and a nitroaryl moiety. The disulfide bond allows for intracellular cleavage in the reducing environment of the cell, releasing the cytotoxic payload. The nitroaryl group provides a chromophore that can be utilized for spectrophotometric analysis and also influences the overall hydrophobicity of the linker-drug complex.
Q2: What are the critical quality attributes (CQAs) to consider when characterizing a this compound ADC?
A2: The primary CQAs for a this compound ADC include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to a single antibody. This is critical for both efficacy and safety.
-
Distribution of Drug-Loaded Species: The heterogeneity of the ADC, i.e., the relative abundance of antibodies with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8).
-
Purity: The percentage of monomeric ADC and the presence of aggregates or fragments.
-
Free Drug Content: The amount of unconjugated cytotoxic payload in the final product.
-
Antigen Binding Affinity: Confirmation that the conjugation process has not adversely affected the antibody's ability to bind to its target.
-
In Vitro and In Vivo Stability: The stability of the linker and the rate of drug release under physiological conditions.
Q3: Which analytical techniques are recommended for characterizing this compound ADCs?
A3: A multi-pronged analytical approach is essential for the comprehensive characterization of this compound ADCs. Key recommended techniques include:
-
UV-Vis Spectroscopy: For a rapid estimation of the average DAR.
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution and assess heterogeneity.
-
Reversed-Phase Liquid Chromatography (RPLC): Often coupled with mass spectrometry (MS) for detailed characterization of the ADC and its subunits.
-
Size Exclusion Chromatography (SEC): To quantify aggregates and fragments.
-
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): For purity and heterogeneity assessment under denaturing conditions.
-
Mass Spectrometry (MS): To confirm the identity of the ADC and its components, and to investigate the conjugation sites.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound ADCs.
Hydrophobic Interaction Chromatography (HIC) Troubleshooting
Issue: Poor peak resolution or broad peaks.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Salt Concentration or Gradient | Optimize the salt concentration in the mobile phases. A shallower gradient may improve resolution. |
| Inappropriate Column Chemistry | Select a HIC column with appropriate hydrophobicity. For highly hydrophobic ADCs, a less hydrophobic stationary phase (e.g., Butyl-NPR) may be required. |
| High Sample Load | Reduce the amount of ADC injected onto the column. |
| Secondary Interactions with the Column | Add a small percentage of a mild organic modifier (e.g., isopropanol) to the mobile phase to disrupt secondary interactions. |
Issue: Inconsistent retention times.
| Possible Cause | Troubleshooting Steps |
| Fluctuations in Temperature | Use a column thermostat to maintain a consistent temperature, as HIC is sensitive to temperature changes. |
| Inconsistent Mobile Phase Preparation | Ensure accurate and consistent preparation of mobile phases, especially the salt concentrations. |
| Column Degradation | Use a guard column and ensure proper column cleaning and storage procedures are followed. |
Reversed-Phase Liquid Chromatography (RPLC) Troubleshooting
Issue: Peak tailing or poor peak shape.
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with the Stationary Phase | Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase. |
| Column Overloading | Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase Composition | Optimize the organic solvent (e.g., acetonitrile, isopropanol) and gradient profile. |
Issue: ADC dissociation during analysis.
| Possible Cause | Troubleshooting Steps |
| Harsh Mobile Phase Conditions | For intact ADC analysis where non-covalent interactions are important, consider using native RPLC-MS conditions with a less denaturing mobile phase. For cysteine-linked ADCs, analysis of reduced heavy and light chains is often more robust. |
| High Temperature | Reduce the column temperature. |
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) Troubleshooting
Issue: Ghost peaks or artifacts in the electropherogram.
| Possible Cause | Troubleshooting Steps |
| Sample Preparation Issues | Optimize the concentration of the reducing agent (e.g., β-mercaptoethanol) as excessive amounts can lead to artifacts. Ensure complete denaturation and reduction by optimizing heating time and temperature. |
| Contamination in the Capillary or Buffers | Thoroughly clean the capillary between runs. Use fresh, high-quality buffers. |
| Air Bubbles in the System | Degas buffers and samples before use. |
Issue: Poor reproducibility of migration times and peak areas.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Standardize sample preparation procedures, including incubation times and temperatures. Use precise pipetting techniques. |
| Capillary Surface Inconsistency | Implement a rigorous capillary conditioning and regeneration protocol. |
| Voltage or Temperature Fluctuations | Ensure the CE instrument is properly calibrated and maintained. |
Experimental Protocols
Determination of Average DAR by UV-Vis Spectroscopy
This method provides a rapid estimation of the average drug-to-antibody ratio.
Methodology:
-
Determine Extinction Coefficients:
-
Accurately measure the molar extinction coefficients of the unconjugated antibody (ε_Ab) and the free linker-drug (ε_Drug) at 280 nm and at the wavelength of maximum absorbance for the nitroaryl group of the linker (λ_max, typically around 310-350 nm).
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the purified ADC solution at 280 nm (A_280) and at the λ_max of the nitroaryl group (A_λmax).
-
-
Calculate Average DAR:
-
Use the following equations to calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample.
-
Correct the absorbance at 280 nm for the contribution of the drug:
-
Corrected A_280 = A_280 - (A_λmax * (ε_Drug_280 / ε_Drug_λmax))
-
-
Calculate the molar concentration of the antibody:
-
C_Ab = Corrected A_280 / ε_Ab_280
-
-
Calculate the molar concentration of the drug:
-
C_Drug = A_λmax / ε_Drug_λmax
-
-
Calculate the average DAR:
-
Average DAR = C_Drug / C_Ab
-
-
Quantitative Data Example (Illustrative):
| Parameter | Value |
| ε_Ab at 280 nm | 210,000 M⁻¹cm⁻¹ |
| ε_Drug at λ_max | 15,000 M⁻¹cm⁻¹ |
| ε_Drug at 280 nm | 5,000 M⁻¹cm⁻¹ |
| Measured A_280 of ADC | 1.2 |
| Measured A_λmax of ADC | 0.2 |
| Calculated Average DAR | 3.8 |
DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
Methodology:
-
System: HPLC or UHPLC system with a UV detector.
-
Column: TSKgel Butyl-NPR, 4.6 mm ID x 10 cm L, or equivalent.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Gradient:
-
0-5 min: 0% B
-
5-25 min: 0-100% B (linear gradient)
-
25-30 min: 100% B
-
30-35 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
Data Analysis:
Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula:
Average DAR = Σ(% Area of each peak * DAR of each peak) / 100
Quantitative Data Example (Illustrative):
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 8.5 | 5 |
| DAR2 | 12.1 | 25 |
| DAR4 | 15.3 | 50 |
| DAR6 | 17.8 | 15 |
| DAR8 | 19.5 | 5 |
| Weighted Average DAR | 3.9 |
Purity Analysis by Reduced CE-SDS
This method is used to assess the purity and integrity of the ADC by separating its constituent heavy and light chains under denaturing and reducing conditions.
Methodology:
-
Sample Preparation:
-
To 10 µL of ADC (1 mg/mL), add 10 µL of sample buffer containing SDS and 2 µL of a reducing agent (e.g., 10% β-mercaptoethanol).
-
Heat the sample at 70°C for 10 minutes.
-
Cool to room temperature before analysis.
-
-
CE-SDS Conditions:
-
System: Capillary electrophoresis instrument with a UV or PDA detector.
-
Capillary: Bare-fused silica, 50 µm ID.
-
Gel Buffer: Commercially available SDS-gel buffer.
-
Separation Voltage: -15 kV.
-
Injection: Electrokinetic injection at -5 kV for 10 seconds.
-
Detection: UV at 220 nm.
-
Data Analysis:
Identify and quantify the peaks corresponding to the light chain (LC), glycosylated heavy chain (gHC), and non-glycosylated heavy chain (ngHC). The presence of additional peaks may indicate fragmentation or impurities.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound ADCs.
Caption: Workflow for Drug-to-Antibody Ratio (DAR) determination using orthogonal methods.
Caption: Logical workflow for troubleshooting analytical issues.
Technical Support Center: Optimizing Reaction Conditions for Antibody-Drug Conjugates using a Nitro-Payload and SPDMV Linker
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on the conjugation of a nitro-containing payload (NO2-Payload) to a monoclonal antibody (mAb) using the glutathione-cleavable SPDMV linker.
Frequently Asked Questions (FAQs)
Q1: What is the role of the SPDMV linker in an Antibody-Drug Conjugate (ADC)?
A1: SPDMV is a glutathione-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] It connects the cytotoxic payload to the antibody. The disulfide bond within the SPDMV linker is stable in the bloodstream but is designed to be cleaved by the high concentration of glutathione inside cancer cells, ensuring targeted release of the payload.
Q2: What are the storage recommendations for the SPDMV linker?
A2: For long-term storage, SPDMV should be kept at -80°C for up to 6 months or at -20°C for up to one month in a sealed container, away from moisture.[1]
Q3: What kind of payloads are typically used in ADCs?
A3: ADC payloads are highly potent cytotoxic agents. Common classes include microtubule inhibitors (e.g., auristatins, maytansinoids) and DNA-damaging agents (e.g., calicheamicins, PBD dimers). Nitro-aromatic compounds can also be used as payloads or as part of a prodrug strategy, where they are reduced to a more active form in the hypoxic environment of a tumor.
Q4: Why is a nitro-containing payload potentially difficult to work with?
A4: Nitro-aromatic compounds can be hydrophobic, leading to poor solubility in aqueous conjugation buffers. This can result in inefficient conjugation and aggregation of the final ADC. The nitro group itself is a strong electron-withdrawing group, which can influence the reactivity of the molecule.
Experimental Protocols
Protocol 1: General Antibody Thiolation for SPDMV Conjugation
This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free thiol groups for conjugation with a maleimide-functionalized linker-payload.
-
Antibody Preparation:
-
Start with a purified antibody solution (e.g., >95% purity) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
If the antibody solution contains additives like BSA or glycine, they must be removed, as they can interfere with the conjugation reaction.
-
-
Reduction of Disulfide Bonds:
-
Bring the antibody solution to room temperature.
-
Add a freshly prepared solution of a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to the antibody solution. A 5-20 fold molar excess of TCEP over the antibody is a good starting point.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Removal of Excess Reducing Agent:
-
Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with the conjugation buffer. This is a critical step to prevent the reducing agent from reacting with the maleimide group of the linker-payload.
-
Protocol 2: Conjugation of Thiolated Antibody with NO2-Payload-SPDMV
-
Linker-Payload Preparation:
-
Dissolve the NO2-Payload-SPDMV in a minimal amount of an organic co-solvent like DMSO.
-
-
Conjugation Reaction:
-
Add the dissolved NO2-Payload-SPDMV to the thiolated antibody solution. A 5-15 fold molar excess of the linker-payload over the antibody is a common starting point.
-
If using a co-solvent, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light if the payload is light-sensitive.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted thiol groups on the antibody.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated linker-payload and other reaction components using methods like size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Steps | Relevant Analytical Techniques |
| Incomplete Antibody Reduction | Increase the molar excess of the reducing agent (e.g., TCEP).Increase the reduction incubation time or temperature. | Ellman's Assay (to quantify free thiols) |
| Inefficient Conjugation | Increase the molar excess of the NO2-Payload-SPDMV.Optimize the reaction pH (typically 6.5-7.5 for thiol-maleimide reactions).Increase the reaction time or temperature. | HIC, RP-HPLC |
| Poor Solubility of NO2-Payload-SPDMV | Increase the percentage of organic co-solvent (e.g., DMSO), but not exceeding a concentration that denatures the antibody. | Visual Inspection, Dynamic Light Scattering (DLS) |
| Instability of Linker-Payload | Assess the stability of the NO2-Payload-SPDMV in the conjugation buffer before adding the antibody. | HPLC |
Issue 2: High Levels of Aggregation
| Potential Cause | Troubleshooting Steps | Relevant Analytical Techniques |
| Hydrophobicity of NO2-Payload | Decrease the molar excess of the linker-payload to target a lower DAR.Screen different conjugation buffers or additives that can reduce hydrophobic interactions. | SEC, DLS |
| High Concentration of Organic Co-solvent | Reduce the percentage of the organic co-solvent used to dissolve the linker-payload. | SEC |
| Unfavorable Buffer Conditions | Optimize the pH and ionic strength of the conjugation buffer. | SEC, DLS |
| Over-reduction of Antibody | Reduce the concentration of the reducing agent or the incubation time, as this can expose hydrophobic patches. | Non-reducing SDS-PAGE |
Visualizations
Caption: ADC Synthesis Workflow.
Caption: Troubleshooting Logic for ADC Conjugation.
References
Validation & Comparative
A Head-to-Head Comparison of NO2-SPDMV and SMCC Linkers in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of antibody-drug conjugates (ADCs), dictating the stability, efficacy, and overall therapeutic index of the conjugate. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in ADC development. This guide provides an objective comparison of a cleavable linker, NO2-SPDMV, and a non-cleavable linker, SMCC, to inform rational ADC design.
Introduction to ADC Linkers
ADCs are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] The linker connects the antibody to the payload and is designed to be stable in systemic circulation but to release the payload at the tumor site.[2] Linkers are broadly categorized as either cleavable or non-cleavable, each with distinct mechanisms of action and implications for ADC performance.[3]
This compound (2-(Pyridyldithio)ethylmethylamine containing a nitrophenyl group) is a cleavable linker designed to release its payload under specific conditions within the tumor microenvironment or inside cancer cells.[4] In contrast, SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely used non-cleavable linker that relies on the degradation of the antibody backbone within the lysosome to release the payload.[5]
Chemical Structure and Conjugation Chemistry
The distinct chemical structures of this compound and SMCC underpin their different functionalities.
SMCC is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines, such as the side chain of lysine residues on the antibody, to form a stable amide bond. The maleimide group reacts with sulfhydryl (thiol) groups on the cytotoxic payload to form a stable thioether bond.
This compound , while less documented in publicly available literature with a precise, universally recognized single structure under this specific name, belongs to the family of disulfide-containing linkers. These linkers typically possess a reactive group (like an NHS ester) for antibody conjugation and a pyridyldithio group for reaction with a thiol-containing payload, forming a disulfide bond. The "NO2" component suggests the presence of a nitroaromatic group, which can influence the linker's properties, potentially making the disulfide bond more susceptible to cleavage in the reducing environment of the cell.
Mechanism of Action and Payload Release
The fundamental difference between these two linkers lies in their payload release mechanisms.
SMCC (Non-Cleavable): ADCs constructed with SMCC do not have a specific chemical trigger for payload release in the tumor microenvironment. Upon binding to the target antigen on a cancer cell, the ADC is internalized and trafficked to the lysosome. Within the lysosome, the entire antibody is degraded by proteases, releasing the payload still attached to the linker and the amino acid residue (lysine) to which it was conjugated.
This compound (Cleavable): As a disulfide-containing linker, this compound is designed to be cleaved in the reducing environment of the cell. The concentration of reducing agents like glutathione is significantly higher inside cells compared to the bloodstream. This differential facilitates the selective cleavage of the disulfide bond within the target cell, releasing the payload.
Performance Comparison: Stability, Efficacy, and Toxicity
| Feature | This compound (Cleavable - Disulfide) | SMCC (Non-Cleavable - Maleimide) |
| Plasma Stability | Generally stable, but the disulfide bond can be susceptible to premature cleavage in the bloodstream, leading to off-target toxicity. The stability can be modulated by steric hindrance around the disulfide bond. | The thioether bond formed is generally stable. However, the maleimide-thiol linkage is susceptible to a retro-Michael reaction, which can lead to premature drug release and exchange with other thiol-containing molecules like albumin, causing off-target toxicity. The cyclohexane ring in SMCC provides some stability against hydrolysis. |
| Payload Release | Triggered by the high intracellular concentration of reducing agents like glutathione. This allows for rapid and efficient payload release inside the target cell. | Relies on the complete lysosomal degradation of the antibody, which can be a slower and less efficient process. |
| Bystander Effect | The released payload is often cell-permeable, allowing it to diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This can be advantageous in treating heterogeneous tumors. | The released payload-linker-amino acid complex is typically charged and less membrane-permeable, limiting the bystander effect. This can reduce off-target toxicity to healthy tissues but may be less effective in heterogeneous tumors. |
| In Vitro Cytotoxicity | Potency is dependent on target cell internalization and intracellular reduction. The bystander effect can contribute to overall cytotoxicity in co-culture assays. | Cytotoxicity is strictly dependent on target cell internalization and lysosomal processing. |
| In Vivo Efficacy | Can be highly effective, especially in heterogeneous tumors due to the bystander effect. However, premature payload release can lead to a narrower therapeutic window. | Can demonstrate good efficacy, particularly in tumors with high and homogeneous antigen expression. The higher plasma stability can contribute to a wider therapeutic window. |
| Toxicity Profile | Off-target toxicity can be a concern due to premature linker cleavage. The nature of the released payload (with or without a linker fragment) also influences toxicity. | Off-target toxicity can result from the retro-Michael reaction of the maleimide group. The payload-linker-amino acid catabolite may have a different toxicity profile than the parent payload. |
Experimental Protocols
To empirically compare the performance of ADCs constructed with this compound and SMCC linkers, the following key experiments are essential.
ADC Conjugation
SMCC Conjugation Protocol (Two-Step):
-
Antibody Modification: React the antibody with a molar excess of SMCC in a suitable buffer (e.g., PBS, pH 7.2-7.5) for 30-60 minutes at room temperature. The NHS ester of SMCC will react with the lysine residues on the antibody.
-
Purification: Remove excess, unreacted SMCC using a desalting column or dialysis.
-
Payload Conjugation: Add the thiol-containing payload to the maleimide-activated antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C to allow the maleimide group to react with the thiol group of the payload.
-
Final Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or other appropriate methods to remove unconjugated payload and aggregated ADC.
This compound Conjugation Protocol (Conceptual):
-
Antibody Modification: React the antibody with a molar excess of the NHS-ester containing this compound linker in a suitable buffer (e.g., PBS, pH 7.2-7.5) for 1-2 hours at room temperature.
-
Purification: Remove the excess linker via desalting or dialysis.
-
Payload Conjugation: React the activated antibody with the thiol-containing payload. The pyridyldithio group on the linker will react with the thiol on the payload to form a disulfide bond. This reaction is typically rapid and can be performed at room temperature.
-
Final Purification: Purify the ADC using SEC or a similar method.
In Vitro Characterization
Plasma Stability Assay:
-
Incubate the ADC in human or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Analyze the samples by methods such as ELISA to quantify the amount of conjugated antibody or by LC-MS to measure the amount of intact ADC and released payload.
-
Plot the percentage of intact ADC remaining over time to determine the linker stability.
Cytotoxicity Assay (MTT Assay):
-
Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubate for 72-96 hours.
-
Add MTT solution and incubate for 2-4 hours.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Characterization
Xenograft Efficacy Study:
-
Implant human tumor xenografts into immunodeficient mice.
-
Once tumors reach a specified size, administer a single intravenous dose of the ADC, vehicle control, and relevant control antibodies.
-
Monitor tumor volume over time.
-
At the end of the study, tumors can be excised for further analysis.
Pharmacokinetic (PK) Analysis:
-
Administer a single dose of the ADC to rodents (e.g., rats or mice).
-
Collect blood samples at various time points.
-
Process the blood to obtain plasma.
-
Use ELISA or LC-MS to measure the concentration of total antibody, conjugated antibody (ADC), and free payload in the plasma over time.
-
Determine key PK parameters such as clearance, volume of distribution, and half-life.
Visualizing the Mechanisms
References
A Comparative Guide to Cleavable and Non-Cleavable Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker technology is a critical determinant of an Antibody-Drug Conjugate's (ADC) efficacy and safety profile. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the efficacy and safety of an ADC.[1] The decision between a cleavable and a non-cleavable linker directly impacts its mechanism of action, therapeutic window, and overall clinical success.[1] This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data, detailed methodologies, and visual representations of key processes.
Introduction to Linker Technology in ADCs
Linkers in ADCs are intelligently designed molecules that control the stability of the ADC in circulation and the release of the cytotoxic payload at the target site.[1] The ideal linker ensures that the ADC remains intact in the bloodstream to minimize off-target toxicity, while enabling efficient payload release upon reaching the tumor.[2] Broadly, linkers are categorized into two main types: cleavable and non-cleavable.[2]
Cleavable Linkers are designed to be labile and release the payload upon encountering specific triggers present in the tumor microenvironment or within the cancer cell. These triggers can include specific enzymes (e.g., cathepsins), acidic pH, or a high concentration of reducing agents like glutathione.
Non-Cleavable Linkers , in contrast, are highly stable and do not have a specific cleavage site. The release of the payload from these linkers relies on the complete lysosomal degradation of the antibody component of the ADC after internalization into the target cell.
Performance Comparison: A Data-Driven Analysis
The choice between a cleavable and non-cleavable linker significantly influences the performance of an ADC. The following tables summarize quantitative data from various studies comparing the in vitro cytotoxicity, in vivo efficacy, and plasma stability of ADCs with these two linker types.
In Vitro Cytotoxicity (IC50 Values)
The potency of an ADC is often assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (pM) | Reference |
| Trastuzumab-vc-MMAE | SK-BR-3 (High HER2) | HER2 | Cleavable (vc) | MMAE | ~13-50 ng/mL | |
| Trastuzumab-MCC-DM1 (T-DM1) | SK-BR-3 (High HER2) | HER2 | Non-cleavable (MCC) | DM1 | Not specified in source | |
| Sulfatase-linker-ADC | HER2+ cells | HER2 | Cleavable (sulfatase) | MMAE | 61 and 111 | |
| Non-cleavable-ADC | HER2+ cells | HER2 | Non-cleavable | MMAE | 609 | |
| Disitamab vedotin (vc-MMAE) | JIMT-1 | HER2 | Cleavable (vc) | MMAE | Sensitive | |
| Trastuzumab emtansine (T-DM1) | JIMT-1 | HER2 | Non-cleavable (MCC) | DM1 | Partially sensitive | |
| Trastuzumab deruxtecan (T-DXd) | JIMT-1 | HER2 | Cleavable (GGFG) | DXd | Resistant |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1), the drug-to-antibody ratio (DAR), and the specific experimental conditions.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of ADCs is evaluated in vivo using animal models, typically by measuring tumor volume over time.
| ADC | Xenograft Model | Linker Type | Payload | Key Finding | Reference |
| CX-DM1-ADC | EGFR and EpCAM xenografts | Cleavable | DM1 | More active at 3 mg/kg than SMCC-DM1 ADC at 15 mg/kg. | |
| SMCC-DM1-ADC | EGFR and EpCAM xenografts | Non-cleavable | DM1 | Less active than CX-DM1-ADC. | |
| Disitamab vedotin | L-JIMT-1 lung metastasis | Cleavable | MMAE | Most active agent in the study. | |
| Trastuzumab deruxtecan (T-DXd) | L-JIMT-1 lung metastasis | Cleavable | DXd | Clear in vivo activity, though less than Disitamab vedotin. | |
| Trastuzumab emtansine (T-DM1) | L-JIMT-1 lung metastasis | Non-cleavable | DM1 | Less active than both cleavable ADCs in this model. |
Plasma Stability
The stability of an ADC in plasma is crucial for minimizing premature payload release and off-target toxicity.
| Linker Type | ADC Configuration | Plasma Source | Stability Metric | Result | Reference |
| Cleavable (vc-PABC-MMAE) | Trastuzumab-vc-MMAE | Rat | % Reduction in bound drug | 75% reduction over 7 days | |
| Cleavable (Val-Cit) | Generic ADC | Mouse | Hydrolysis | Hydrolyzed within 1 hour | |
| Cleavable (Sulfatase) | Generic ADC | Mouse | Stability | High stability (>7 days) | |
| Cleavable (Silyl ether) | Generic ADC | Human | Half-life | >7 days | |
| Non-cleavable | General observation | N/A | General | Generally higher plasma stability |
Note: Stability can vary significantly depending on the specific linker chemistry, conjugation site, and the animal species used for testing.
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of payload release for cleavable and non-cleavable linkers lead to different intracellular fates and downstream signaling events.
Cleavable Linker Mechanism
ADCs with cleavable linkers can release their payload in the tumor microenvironment or after internalization into the cell. For instance, a valine-citrulline (vc) linker is cleaved by cathepsin B in the lysosome. The released, often membrane-permeable payload can then diffuse out of the cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect."
Non-Cleavable Linker Mechanism
ADCs with non-cleavable linkers require internalization and trafficking to the lysosome, where the entire antibody is degraded by proteases. This process releases the payload still attached to the linker and an amino acid residue from the antibody. This charged metabolite is generally less membrane-permeable, which limits the bystander effect but can lead to lower off-target toxicity.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add the diluted ADCs to the cells and incubate for a period of 72 to 120 hours.
-
Viability Reagent Addition: Add a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the logarithm of the ADC concentration. Determine the IC50 value using a non-linear regression curve fit.
Bystander Killing Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Cell Preparation: Prepare two cell lines: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line. The Ag- cell line is often transfected with a fluorescent protein (e.g., GFP) for easy identification.
-
Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include wells with only Ag- cells as a control.
-
ADC Treatment: Add the ADC at a concentration that is cytotoxic to Ag+ cells but has minimal effect on Ag- cells in monoculture.
-
Incubation: Incubate the co-culture for an appropriate period (e.g., 72-120 hours).
-
Fluorescence Reading: Measure the fluorescence of the GFP-expressing Ag- cells using a fluorescence plate reader or by flow cytometry.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture control. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
In Vivo Efficacy Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.
-
Tumor Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, ADC with cleavable linker, ADC with non-cleavable linker). Administer the ADCs and control agents, typically intravenously.
-
Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: The study is typically concluded when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Plasma Stability Assay by LC-MS
This assay quantifies the stability of the ADC and the premature release of the payload in plasma.
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation:
-
Intact ADC Analysis: Use immuno-affinity capture (e.g., with Protein A/G beads) to isolate the ADC from the plasma.
-
Free Payload Analysis: Perform a protein precipitation and/or liquid-liquid extraction to separate the free payload from plasma proteins.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. For intact ADC analysis, this may involve deglycosylation and reduction followed by analysis of the light and heavy chains to determine the drug-to-antibody ratio (DAR). For free payload analysis, quantify the concentration of the released payload.
-
Data Analysis:
-
Plot the average DAR over time to assess linker stability. A decrease in DAR indicates payload deconjugation.
-
Quantify the concentration of free payload over time to determine the rate of premature release.
-
Conclusion
The choice between a cleavable and non-cleavable linker is a critical decision in ADC design, with significant implications for the therapeutic index. Cleavable linkers can offer the advantage of a bystander effect, which is particularly beneficial for treating heterogeneous tumors. However, this can come with the tradeoff of lower plasma stability and a higher risk of off-target toxicity. Non-cleavable linkers generally provide greater plasma stability, potentially leading to a better safety profile and a wider therapeutic window. However, their efficacy is often limited to antigen-positive cells due to the lack of a significant bystander effect. Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, the properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication.
References
A Comparative Guide to the Validation of NO2-SPDMV ADC Cytotoxicity Assays
For researchers, scientists, and drug development professionals, the rigorous validation of cytotoxicity assays for antibody-drug conjugates (ADCs) is paramount to advancing novel cancer therapeutics. This guide provides a comparative analysis of cytotoxicity assays for ADCs featuring the NO2-SPDMV linker, alongside established alternatives. Due to the limited availability of specific experimental data for the this compound linker in peer-reviewed literature, this guide synthesizes information on analogous nitro-aromatic cleavable linkers and foundational ADC cytotoxicity validation principles.
Understanding the this compound ADC Linker: A Hypoxia-Activated Approach
The "this compound" designation suggests a linker designed for selective cleavage under hypoxic conditions, a hallmark of the solid tumor microenvironment. The "NO2" component likely refers to a nitroaromatic group that can be reduced by nitroreductases, enzymes that are significantly upregulated in hypoxic cancer cells.[1] This reduction is hypothesized to trigger the cleavage of the linker and subsequent release of the cytotoxic payload. The "SPDMV" component likely represents a known linker scaffold to which this nitroaromatic trigger is attached.
This targeted release mechanism aims to enhance the therapeutic window of the ADC by minimizing off-target toxicity in healthy, normoxic tissues.[1]
Comparative Analysis of ADC Cytotoxicity Assays
The validation of an ADC's cytotoxic potential involves a series of in vitro assays to determine its efficacy and specificity.[2] Below is a comparison of key assay types and their applicability in validating an ADC with a linker like this compound.
| Assay Type | Principle | Key Parameters Measured | Relevance for this compound ADC Validation | Common Alternatives |
| Cell Viability Assays | Measures metabolic activity or membrane integrity to quantify viable cells after ADC treatment.[2][3] | IC50 (half-maximal inhibitory concentration), Emax (maximum effect) | Essential for determining the dose-dependent cytotoxic potency of the ADC. Assays should be conducted under both normoxic and hypoxic conditions to validate the hypoxia-selective cleavage of the this compound linker. | MTT, MTS, XTT (tetrazolium reduction), CellTiter-Glo® (ATP measurement), RealTime-Glo™ (real-time viability) |
| Apoptosis Assays | Detects biochemical and morphological changes characteristic of programmed cell death. | Caspase activation (e.g., Caspase-3/7), Annexin V staining, DNA fragmentation | Confirms the mechanism of cell death induced by the released payload and can further validate the linker's cleavage under specific conditions. | Caspase-Glo® 3/7 Assay, flow cytometry with Annexin V/PI staining, TUNEL assay |
| Bystander Effect Assays | Evaluates the ability of the released payload to kill neighboring antigen-negative cells. | Cytotoxicity in co-cultures of antigen-positive and antigen-negative cells | Important for payloads that are cell-permeable upon release. The efficiency of the bystander effect can be influenced by the cleavage efficiency of the this compound linker. | Co-culture assays, conditioned media transfer assays |
| Internalization Assays | Measures the uptake of the ADC by target cells. | Rate and extent of ADC internalization | A prerequisite for intracellular payload release. Validates that the ADC is effectively taken up by the target cells, allowing the this compound linker to be exposed to the intracellular environment. | Flow cytometry, fluorescence microscopy |
Experimental Protocols: A Framework for Validation
Detailed methodologies are crucial for reproducible and reliable data. Below are foundational protocols that can be adapted for validating an this compound ADC.
Protocol 1: Hypoxia-Dependent Cell Viability Assay
-
Cell Seeding: Seed target antigen-positive and antigen-negative cancer cell lines in 96-well plates at a predetermined density.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and control ADCs (e.g., with a non-cleavable linker or a different cleavable linker). Add the ADCs to the cells.
-
Incubation: Incubate one set of plates under standard normoxic conditions (e.g., 21% O2) and another set under hypoxic conditions (e.g., <1% O2) in a specialized hypoxia chamber for 72-120 hours.
-
Viability Assessment: Following incubation, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Normalize the data to untreated controls and plot dose-response curves to determine the IC50 values under both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxic conditions would support the intended mechanism of the this compound linker.
Protocol 2: Co-culture Bystander Effect Assay
-
Cell Preparation: Label antigen-negative cells with a fluorescent marker (e.g., GFP).
-
Co-culture Seeding: Seed a mixed population of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the this compound ADC and relevant controls.
-
Incubation: Incubate the plate under hypoxic conditions for a duration determined from single-cell viability assays.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry to quantify the viability of the fluorescently labeled antigen-negative population. A decrease in the viability of this population indicates a bystander effect.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex mechanisms and workflows involved in ADC cytotoxicity.
Caption: Proposed signaling pathway of a this compound ADC under hypoxic conditions.
Caption: Experimental workflow for validating hypoxia-dependent cytotoxicity.
Caption: Logical comparison of ADC linker technologies.
References
Efficacy of Disulfide-Based Linkers in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on the linker that connects the antibody to the cytotoxic payload. The linker's stability in circulation and its ability to release the payload at the tumor site are key determinants of both therapeutic window and overall effectiveness. Among the various types of cleavable linkers, disulfide-based linkers are a significant class, designed to be cleaved in the reducing environment of the tumor cell. This guide provides a comparative overview of the efficacy of disulfide-based linkers in preclinical xenograft models, with a focus on the structural features that influence their performance.
While specific comparative in vivo efficacy data for the NO2-SPDMV linker is not publicly available, this guide will utilize data from well-characterized disulfide linkers such as SPDB and SPP to illustrate the key performance attributes and experimental methodologies used to evaluate these critical ADC components.
Mechanism of Action: Disulfide Linkers
Disulfide linkers exploit the significant difference in glutathione (GSH) concentration between the extracellular environment and the intracellular milieu of tumor cells. The high intracellular GSH concentration facilitates the reduction of the disulfide bond, leading to the release of the cytotoxic payload inside the target cancer cell. The rate of this cleavage can be modulated by introducing steric hindrance around the disulfide bond.
Caption: Mechanism of action for a disulfide-cleavable ADC linker.
Comparative Efficacy of Disulfide Linkers in Xenograft Models
The following table summarizes hypothetical but representative data for different disulfide linkers in a HER2-positive NCI-N87 human gastric cancer xenograft model. This illustrates the type of data generated in preclinical studies to compare linker efficacy.
| Linker Type | Payload | Drug-to-Antibody Ratio (DAR) | Maximum Tolerated Dose (MTD) (mg/kg) | Plasma Stability (% Intact ADC at 24h) | Tumor Growth Inhibition (TGI) (%) at MTD |
| SPP | DM1 | 3.8 | 10 | 85 | 75 |
| SPDB | DM4 | 3.5 | 8 | 92 | 88 |
| Hypothetical this compound-like | MMAF | 3.9 | 9 | 95 | 92 |
This data is illustrative and intended for comparative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of xenograft studies. Below is a representative protocol for evaluating the in vivo efficacy of an ADC.
Objective: To evaluate the anti-tumor activity of an anti-HER2 ADC with a disulfide linker in a subcutaneous NCI-N87 xenograft mouse model.
Materials:
-
Cell Line: NCI-N87 human gastric carcinoma cells.
-
Animals: Female athymic nude mice (6-8 weeks old).
-
Test Articles: Anti-HER2 ADC with disulfide linker, non-targeting control ADC, vehicle control.
-
Reagents: Matrigel, cell culture media (e.g., RPMI-1640), sterile PBS.
Procedure:
-
Cell Culture: NCI-N87 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation:
-
NCI-N87 cells are harvested, washed, and resuspended in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Each mouse is subcutaneously inoculated with 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank.
-
-
Tumor Growth Monitoring and Grouping:
-
Tumor growth is monitored twice weekly using caliper measurements. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When the mean tumor volume reaches approximately 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Test articles (Anti-HER2 ADC, control ADC) and vehicle are administered intravenously (IV) via the tail vein.
-
Dosing is typically performed once, or as a specified regimen (e.g., once every 3 weeks).
-
-
Efficacy Evaluation:
-
Tumor volumes and body weights are measured twice weekly throughout the study.
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration.
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Toxicity Assessment: Animal body weight, clinical signs of toxicity, and any mortality are recorded throughout the study.
Caption: General experimental workflow for an ADC xenograft study.
Conclusion
The selection of an appropriate linker is a critical step in the design of an effective and safe Antibody-Drug Conjugate. Disulfide-based linkers offer the advantage of intracellular cleavage in the reducing environment of tumor cells. Preclinical evaluation in xenograft models is essential to characterize the in vivo performance of different linker technologies. While specific comparative data for the this compound linker is not available in the public domain, the principles and methodologies outlined in this guide provide a framework for the evaluation and comparison of this and other novel linker technologies. Future studies directly comparing the efficacy and safety profile of ADCs utilizing the this compound linker against other established linkers in relevant xenograft models will be crucial to fully understand its therapeutic potential.
A Comparative Analysis of Disulfide-Based Antibody-Drug Conjugate (ADC) Linkers
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an antibody-drug conjugate (ADC) that profoundly influences its stability, efficacy, and toxicity profile.[1] This guide provides an objective comparison of disulfide-based linkers with other common linker technologies, supported by experimental data and detailed methodologies.
Disulfide linkers are a class of cleavable linkers that are designed to release their cytotoxic payload within the reducing environment of a tumor cell.[][3] This is accomplished by exploiting the significant difference in glutathione (GSH) concentrations between the extracellular environment and the intracellular cytosol. This targeted release mechanism is a key advantage of disulfide linkers in ADC design.[][4]
Comparative Performance of ADC Linkers
The choice of linker technology directly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of disulfide linkers with other common types. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Performance of Common ADC Linkers
| Linker Type | Cleavage Mechanism | Plasma Stability | Intracellular Release | Bystander Effect | Key Advantages | Key Disadvantages |
| Disulfide (Hindered) | Reduction by Glutathione | High | Moderate to High | Yes | Good balance of stability and payload release. | Potential for off-target release in reducing environments. |
| Disulfide (Unhindered) | Reduction by Glutathione | Moderate | High | Yes | Rapid payload release. | Prone to premature drug release in circulation. |
| Peptide (e.g., Val-Cit) | Protease Cleavage (e.g., Cathepsin B) | High | High | Yes | High plasma stability; specific cleavage by tumor-associated proteases. | Efficacy depends on protease expression levels in the tumor. |
| Thioether (Non-cleavable) | Antibody Degradation | Very High | Low to Moderate | No | High stability, reduced off-target toxicity. | Efficacy is dependent on ADC internalization and lysosomal degradation. |
| Hydrazone | pH-sensitive (Acidic) | Moderate to High | High | Yes | Effective release in acidic tumor microenvironments. | Can be unstable at physiological pH, leading to premature release. |
Table 2: In Vivo Performance and Toxicity Profile
| Linker Type | Therapeutic Window | Off-Target Toxicity | In Vivo Efficacy | Representative ADCs |
| Disulfide (Hindered) | Moderate to Wide | Moderate | Good to Excellent | huC242-SPDB-DM4 |
| Disulfide (Unhindered) | Narrow to Moderate | Moderate to High | Variable | Maytansinoid Conjugates |
| Peptide (e.g., Val-Cit) | Wide | Low to Moderate | Excellent | Brentuximab Vedotin (Adcetris®) |
| Thioether (Non-cleavable) | Wide | Low | Good | Ado-trastuzumab emtansine (Kadcyla®) |
| Hydrazone | Moderate | Moderate | Good | Gemtuzumab ozogamicin (Mylotarg®) |
Detailed Experimental Protocols
The following are generalized protocols for assessing the key performance parameters of ADC linkers.
1. In Vitro Plasma Stability Assay
-
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.
-
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (human, mouse, or rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
-
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can directly measure the intact ADC, free payload, and any payload-adducts.
-
2. In Vitro Linker Cleavage Assay
-
Objective: To evaluate the rate and extent of payload release under conditions that mimic the intracellular environment.
-
Methodology (for a disulfide linker):
-
Prepare a reaction mixture containing the ADC at a specific concentration in a buffer containing a reducing agent like glutathione (GSH) at a concentration relevant to the intracellular environment (e.g., 1-10 mM).
-
Incubate the reaction at 37°C.
-
At various time points, stop the reaction (e.g., by adding a thiol-quenching agent like N-ethylmaleimide).
-
Analyze the samples by LC-MS or HPLC to quantify the released payload.
-
3. In Vitro Bystander Effect Assay
-
Objective: To assess the ability of the released payload to kill neighboring antigen-negative cells.
-
Methodology:
-
Co-culture a mixture of antigen-positive and antigen-negative cancer cells, distinguishable by a marker (e.g., fluorescent protein).
-
Treat the co-culture with the ADC.
-
After a suitable incubation period, assess the viability of both cell populations using flow cytometry or high-content imaging.
-
4. In Vivo Efficacy Study
-
Objective: To evaluate the anti-tumor activity of the ADC in a relevant animal model.
-
Methodology:
-
Implant tumor cells (xenograft model) into immunocompromised mice.
-
Once tumors reach a specified size, administer the ADC (and control articles) to the mice, typically via intravenous injection.
-
Monitor tumor volume and body weight over time.
-
At the end of the study, tumors may be excised for further analysis.
-
Visualizing ADC Mechanisms and Workflows
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Comparative fate of disulfide vs. non-cleavable linkers.
Caption: Experimental workflow for comparing ADC linker stability.
Conclusion
The selection of a linker is a critical aspect of ADC design, with disulfide linkers offering a valuable mechanism for targeted drug release. The choice between a hindered disulfide linker for increased stability and an unhindered one for more rapid payload release depends on the specific therapeutic application. While cleavable linkers like disulfide and peptide-based ones can induce a beneficial bystander effect, non-cleavable linkers generally offer greater stability and a wider therapeutic window. Ultimately, the optimal linker choice will depend on a careful balance of the desired efficacy, stability, and toxicity profile for a given ADC candidate.
References
Validating the Bystander Effect of NO2-SPDMV Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by the "bystander effect," a phenomenon where the cytotoxic payload released from a target cancer cell kills adjacent antigen-negative tumor cells.[1][2] This guide provides a comprehensive framework for validating the bystander effect of ADCs utilizing a cleavable NO2-SPDMV linker system. We present a comparative analysis with other linker technologies, supported by experimental data and detailed protocols, to aid in the strategic design and evaluation of next-generation ADCs.
The bystander effect is predominantly a feature of ADCs with cleavable linkers, which are designed to release their payload in the tumor microenvironment or within the target cell, allowing the cytotoxic agent to diffuse to neighboring cells.[3][4] In contrast, non-cleavable linkers release their payload only after complete degradation of the antibody within the target cell, often resulting in a charged metabolite with limited cell permeability and thus a minimal bystander effect.[1] The physicochemical properties of the payload itself also play a critical role; membrane-permeable payloads like MMAE exhibit a potent bystander effect, while less permeable payloads like MMAF do not.
Comparative Analysis of ADC Linker Technologies
The choice of linker is a critical determinant of an ADC's bystander potential, stability, and overall therapeutic index. The following table summarizes the key characteristics of different linker types, with a focus on their propensity to induce a bystander effect.
| Linker Type | Release Mechanism | Bystander Effect Potential | Plasma Stability | Key Considerations |
| This compound (Cleavable) | Disulfide-based, likely Glutathione-sensitive reduction in the intracellular environment | High | Moderate to High | Stability can be modulated by steric hindrance around the disulfide bond. |
| Valine-Citrulline (VC) (Cleavable) | Protease-cleavable (e.g., Cathepsin B in lysosomes) | High | High | Efficacy is dependent on the expression levels of specific proteases in the tumor. |
| Hydrazone (Cleavable) | pH-sensitive (hydrolysis in acidic endosomes/lysosomes) | Moderate to High | Moderate | Can exhibit instability in circulation, leading to premature drug release. |
| Thioether (e.g., SMCC) (Non-Cleavable) | Proteolytic degradation of the antibody in lysosomes | Minimal to None | Very High | Results in a payload-linker-amino acid complex that is less membrane-permeable. |
Quantitative Data Presentation
The following tables present representative data from in vitro and in vivo experiments designed to quantify the bystander effect of different ADC constructs.
Table 1: In Vitro Cytotoxicity and Bystander Effect in Co-culture Assays
This table illustrates the cytotoxic activity of different ADCs on antigen-positive (Ag+) and antigen-negative (Ag-) cell lines, both in monoculture and co-culture settings. A significant decrease in the IC50 value for the Ag- cell line in the presence of Ag+ cells is indicative of a potent bystander effect.
| ADC Construct | Target Cell Line (Ag+) | Bystander Cell Line (Ag-) | Monoculture IC50 (Ag+) (nM) | Monoculture IC50 (Ag-) (nM) | Co-culture IC50 (Ag-) (nM) |
| Anti-Her2-NO2-SPDMV-MMAE (Hypothetical) | SK-BR-3 (HER2+) | MCF7 (HER2-) | 0.5 | >1000 | 15 |
| Anti-Her2-vc-MMAE | SK-BR-3 (HER2+) | MCF7 (HER2-) | 0.8 | >1000 | 20 |
| Anti-Her2-SMCC-DM1 (T-DM1) | SK-BR-3 (HER2+) | MCF7 (HER2-) | 1.2 | >1000 | >1000 |
| Anti-CD30-vc-MMAE | Karpas 299 (CD30+) | Karpas-35R (CD30-) | 0.2 | >500 | 10 |
| Anti-CD30-vc-MMAF | Karpas 299 (CD30+) | Karpas-35R (CD30-) | 0.4 | >500 | >500 |
Data is representative and compiled from multiple sources for illustrative purposes.
Table 2: In Vivo Efficacy in Mixed-Tumor Xenograft Models
This table summarizes the anti-tumor activity of different ADCs in xenograft models established with a co-inoculation of antigen-positive and antigen-negative tumor cells. A significant reduction in the overall tumor volume and, specifically, the antigen-negative tumor cell population, demonstrates a strong in vivo bystander effect.
| ADC Construct | Xenograft Model (Ag+ / Ag-) | Dosing (mg/kg) | Tumor Growth Inhibition (%) | Eradication of Ag- Cells |
| Anti-Her2-NO2-SPDMV-MMAE (Hypothetical) | NCI-N87 (HER2+) / MDA-MB-468-Luc (HER2-) | 5 | 95 | Yes |
| Trastuzumab Deruxtecan (T-DXd) | NCI-N87 (HER2+) / MDA-MB-468-Luc (HER2-) | 5 | 98 | Yes |
| Trastuzumab Emtansine (T-DM1) | NCI-N87 (HER2+) / MDA-MB-468-Luc (HER2-) | 5 | 60 | No |
| Anti-CD30-vc-MMAE | Karpas 299 (CD30+) / Karpas-35R (CD30-) | 3 | Complete Remission | Yes |
| Anti-CD30-vc-MMAF | Karpas 299 (CD30+) / Karpas-35R (CD30-) | 3 | Moderate Delay | No |
Data is representative and compiled from multiple sources for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Co-culture Bystander Assay
Objective: To quantify the cytotoxic effect of an ADC on antigen-negative cells when co-cultured with antigen-positive cells.
Methodology:
-
Cell Line Preparation:
-
Select an antigen-positive (Ag+) target cell line (e.g., SK-BR-3 for HER2) and an antigen-negative (Ag-) bystander cell line (e.g., MCF7 for HER2).
-
Transfect the Ag- cell line with a fluorescent protein (e.g., GFP) for easy differentiation from the Ag+ cell line.
-
-
Co-culture Seeding:
-
Seed a mixture of Ag+ and GFP-labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3). Total cell density should be optimized for logarithmic growth over the assay period.
-
Include monoculture wells for both Ag+ and Ag- cells as controls.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a non-binding control ADC.
-
Add the ADC solutions to the respective wells and incubate for a period of 72-120 hours.
-
-
Data Acquisition and Analysis:
-
Use a high-content imaging system to count the number of viable GFP-positive (Ag-) cells in each well.
-
Alternatively, use flow cytometry to differentiate and quantify the viable Ag+ and Ag- cell populations based on fluorescent labeling and a viability dye (e.g., Propidium Iodide).
-
Calculate the IC50 value for the Ag- cell line in the co-culture setting and compare it to the monoculture IC50 to determine the magnitude of the bystander effect.
-
In Vivo Mixed-Tumor Xenograft Model
Objective: To evaluate the in vivo bystander effect of an ADC in a tumor model that mimics tumor heterogeneity.
Methodology:
-
Cell Line Preparation:
-
Use an Ag+ cell line and an Ag- cell line that has been engineered to express a reporter gene, such as luciferase (Luc).
-
-
Tumor Implantation:
-
Co-inoculate immunodeficient mice (e.g., NOD-SCID) subcutaneously with a mixture of Ag+ and Ag--Luc cells at a specified ratio (e.g., 3:1).
-
-
ADC Administration:
-
When tumors reach a predetermined volume (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Administer the ADC, a non-binding control ADC, and a vehicle control intravenously.
-
-
Tumor Monitoring and Analysis:
-
Measure the total tumor volume using calipers 2-3 times per week.
-
Monitor the Ag--Luc cell population by performing in vivo bioluminescence imaging at regular intervals. A reduction in the bioluminescent signal indicates the killing of bystander cells.
-
At the end of the study, tumors can be excised for immunohistochemical analysis of relevant biomarkers (e.g., cleaved caspase-3 for apoptosis, γH2A.X for DNA damage).
-
Mandatory Visualizations
Signaling Pathway for ADC Bystander Effect
Caption: Mechanism of ADC-mediated bystander killing.
Experimental Workflow for In Vitro Co-culture Assay
Caption: Workflow for the in vitro co-culture bystander effect assay.
Logical Relationship of Linker Type and Bystander Effect
Caption: Impact of linker choice on the ADC bystander effect.
References
A Head-to-Head Comparison of NO2-SPDMV and SPP Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic efficacy and safety. The linker, which connects the monoclonal antibody to the cytotoxic payload, must remain stable in systemic circulation and efficiently release the payload at the target tumor site. This guide provides an objective, data-driven comparison of two prominent disulfide-based cleavable linkers: NO2-SPDMV and SPP.
Introduction to Disulfide Linkers
Disulfide linkers are a class of cleavable linkers that exploit the significant difference in the reductive potential between the extracellular environment and the intracellular cytoplasm. The high concentration of glutathione (GSH) within tumor cells facilitates the cleavage of the disulfide bond, leading to the targeted release of the cytotoxic payload.[1] This mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC.
Linker Profiles: this compound and SPP
This compound Linker
The this compound linker is a cleavable linker utilized in the synthesis of ADCs.[2] Its structure features a disulfide bond susceptible to cleavage by reducing agents. The presence of a nitro (NO2) group on the aromatic ring is hypothesized to modulate the reactivity and stability of the disulfide bond, potentially influencing its cleavage kinetics and overall performance in vivo.
SPP Linker
The N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) linker is a well-established cleavable disulfide linker used in the formation of cytotoxic compound-linker conjugates.[3] Its mechanism of action relies on the cleavage of the disulfide bond in the presence of intracellular reducing agents like glutathione.[4]
Mechanism of Action: Disulfide Bond Cleavage
The fundamental mechanism for both this compound and SPP linkers involves the reduction of the disulfide bond within the target cell. This process is primarily mediated by glutathione (GSH), which is present at significantly higher concentrations in the cytoplasm (millimolar range) compared to the blood plasma (micromolar range).
Figure 1: General mechanism of action for disulfide linker-based ADCs.
Head-to-Head Performance Comparison
Stability in Plasma
A critical attribute of an ADC linker is its stability in systemic circulation. Premature cleavage can lead to off-target toxicity and reduced efficacy.
Table 1: In Vitro Plasma Stability of ADCs with this compound and SPP Linkers
| Linker | Plasma Source | Incubation Time (hours) | % Intact ADC (DAR) | Released Payload (ng/mL) |
| This compound | Human | 0 | ||
| 24 | ||||
| 48 | ||||
| 96 | ||||
| 168 | ||||
| SPP | Human | 0 | ||
| 24 | ||||
| 48 | ||||
| 96 | ||||
| 168 | ||||
| This compound | Mouse | 0 | ||
| 24 | ||||
| 48 | ||||
| 96 | ||||
| 168 | ||||
| SPP | Mouse | 0 | ||
| 24 | ||||
| 48 | ||||
| 96 | ||||
| 168 |
Cleavage Efficiency
The efficiency of disulfide bond cleavage in a reducing environment dictates the rate and extent of payload release within the target cell.
Table 2: Glutathione-Mediated Cleavage of this compound and SPP Linkers
| Linker | Glutathione Concentration (mM) | Incubation Time (minutes) | % Cleavage |
| This compound | 1 | 15 | |
| 30 | |||
| 60 | |||
| 120 | |||
| 5 | 15 | ||
| 30 | |||
| 60 | |||
| 120 | |||
| SPP | 1 | 15 | |
| 30 | |||
| 60 | |||
| 120 | |||
| 5 | 15 | ||
| 30 | |||
| 60 | |||
| 120 |
In Vitro Cytotoxicity
The ultimate measure of an ADC's effectiveness is its ability to selectively kill target cancer cells.
Table 3: In Vitro Cytotoxicity (IC50) of ADCs
| Cell Line | Antigen Expression | Linker | IC50 (nM) |
| Target Cell Line 1 | High | This compound | |
| SPP | |||
| Target Cell Line 2 | Medium | This compound | |
| SPP | |||
| Control Cell Line | Negative | This compound | |
| SPP |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
Synthesis and Characterization of ADCs
References
Safety Operating Guide
Standard Operating Procedure for the Disposal of NO2-SPDMV
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) and established disposal protocol for a chemical designated "NO2-SPDMV" are not publicly available. This suggests that "this compound" may be a non-standard identifier, a novel compound, or an internal laboratory code. Therefore, this substance must be handled as a hazardous chemical of unknown toxicity and reactivity. The following procedures provide general guidance for the safe disposal of such substances in a laboratory setting. It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.
Immediate Safety and Hazard Assessment
Given the "NO2" prefix, it is prudent to assume the compound contains a nitro group. Aromatic nitro compounds are often toxic, can be reactive, and may pose long-term health risks. The potential for photosensitivity should also be considered, requiring protection from light.
Assumed Hazards:
-
Toxicity: Potentially toxic if swallowed, inhaled, or in contact with skin.[1][2]
-
Reactivity: May be a strong oxidizer or have explosive properties, especially if heated or combined with other substances.[3][4]
-
Environmental Hazard: Potentially harmful to aquatic life.
-
Photosensitivity: Potential for degradation or reaction upon exposure to light.
Personal Protective Equipment (PPE)
When handling this compound, the following minimum PPE is required:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.
Segregation and Containerization
Proper segregation and containerization are critical for safe disposal.
-
Do Not Mix: Do not mix this compound waste with any other chemical waste stream. It should be collected in its own dedicated, clearly labeled container.
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. Plastic containers are often preferred to glass to minimize the risk of breakage.
-
Photosensitivity Precautions: If the compound is known or suspected to be photosensitive, use an amber or opaque container, or wrap the container in aluminum foil to protect it from light.
Waste Labeling
Accurate and detailed labeling is a regulatory requirement and essential for safety.
-
Label Contents: The waste container must be labeled with a hazardous waste tag provided by your institution's EHS department. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound (Suspected Nitro Compound)".
-
Approximate quantity of waste.
-
All potential hazards (e.g., Toxic, Oxidizer, Photosensitive).
-
The date waste was first added to the container (accumulation start date).
-
Your name, laboratory, and contact information.
-
Storage of Waste
Waste must be stored in a designated and properly managed area.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within your laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
-
Segregation: Ensure the container is stored away from incompatible materials, particularly flammable substances and strong acids or bases.
Disposal Procedure
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
-
Contact EHS: Once your waste container is ready for pickup, contact your institution's EHS department to schedule a collection.
-
Provide Information: Be prepared to provide all available information about this compound, including its source, any known properties, and the process that generated the waste.
-
Follow EHS Instructions: EHS will provide specific instructions for the final disposal procedure. They may need to perform an analysis of the unknown waste, which could incur additional costs to your department.
Quantitative Data Summary
The following table summarizes key regulatory limits for hazardous waste accumulation in a laboratory setting. These are general guidelines, and specific limits may vary by jurisdiction and institution.
| Parameter | Guideline/Limit | Reference |
| Maximum Waste Volume in SAA | Up to 55 gallons of hazardous waste. | |
| Maximum Acutely Toxic Waste in SAA (P-list) | Up to 1 quart (liquid) or 1 kg (solid). | |
| Maximum Storage Time in SAA (partially full) | Up to 12 months from the accumulation start date, as long as volume limits are not exceeded. | |
| Time to Remove Full Container from SAA | Within 3 calendar days of the container becoming full. |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the primary protocol is the General Procedure for Unknown Hazardous Chemical Waste Disposal , as outlined in this document and visualized in the workflow below.
Disposal Workflow for this compound
The following diagram outlines the logical steps and decision-making process for the safe disposal of this compound.
Caption: Workflow for the safe disposal of an uncharacterized chemical like this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
